Olodanrigan
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCIXGRCZIPNQ-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031601 | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316755-16-4 | |
| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodanrigan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodanrigan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLODANRIGAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olodanrigan (EMA401): A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Olodanrigan (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed as a novel, non-opioid analgesic, its therapeutic potential was investigated for chronic neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).[4][5] The mechanism of action centers on the inhibition of the AT2R signaling cascade, which is implicated in neuronal hyperexcitability and pain signal potentiation.[2] Despite promising initial clinical data, the development of this compound was discontinued due to preclinical safety signals related to long-term liver toxicity.[4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols.
Core Drug Profile
This compound was developed by Spinifex Pharmaceuticals and later acquired by Novartis.[4] It is a small molecule belonging to the tetrahydroisoquinoline class of compounds.[4]
| Parameter | Description | References |
| Generic Name | This compound | [4] |
| Synonyms | EMA401, PD-126055, (S)-EMA400 | [1][2] |
| Drug Class | Analgesic; Small molecule; Tetrahydroisoquinoline | [4] |
| Mechanism of Action | Selective Angiotensin II Type 2 Receptor (AT2R) Antagonist | [1][2][4] |
| Developer | Novartis (previously Spinifex Pharmaceuticals) | [4] |
| Highest Development Phase | Phase 2; Discontinued | [4] |
| Target Indications | Neuropathic Pain, Postherpetic Neuralgia, Painful Diabetic Neuropathy | [4] |
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R).[1][2] In pathological pain states, Angiotensin II (AngII) signaling through AT2R in dorsal root ganglion (DRG) neurons is augmented. This leads to the activation of downstream kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] The activation of the MAPK pathway contributes to neuronal hyperexcitability and the sprouting of DRG neurons, key cellular mechanisms underlying the establishment and maintenance of neuropathic pain.[1][2] this compound inhibits this cascade, thereby reducing neuronal sensitization and pain signaling.[2] Some evidence also suggests the involvement of AngII/NGF/TRPV1-convergent pathways.[2]
Caption: Proposed mechanism of action for this compound in neuropathic pain.
Preclinical Data
This compound's efficacy was evaluated in established rodent models of neuropathic pain.
| Model | Species | Dose & Route | Key Finding | References |
| Chronic Constriction Injury (CCI) | Rat | 10 mg/kg; p.o. | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [1][2] |
| Varicella Zoster Virus (VZV) Model | Rat | 0.03 - 1 mg/kg | Dose-dependent anti-allodynic efficacy. ED50 of 0.41 mg/kg. | [5][7] |
Clinical Development
This compound progressed to Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, all trials were terminated prematurely by Novartis in 2019 following the emergence of potential long-term liver toxicity in a preclinical monkey study.[4][6][8]
Efficacy Data
An initial Phase 2a study in PHN patients showed statistically significant pain reduction.[9] However, subsequent larger Phase 2 studies were unable to confirm efficacy due to early termination.[6][10]
| Study ID | Indication | Treatment Arm | Placebo Arm | Endpoint | Result | p-value | References |
| EMA401-003 | Postherpetic Neuralgia (PHN) | This compound 100 mg b.i.d. (n=~92) | Placebo (n=~91) | Mean change in pain score after 4 weeks | -2.29 | -1.60 | 0.0066 |
| EMPADINE (CEMA401A2202) | Painful Diabetic Neuropathy (PDN) | This compound 100 mg b.i.d. | Placebo | LS Mean change in NRS from baseline to Week 12 | -0.4 (95% CI: -1.2, 0.5) | N/A | 0.400 |
Safety and Tolerability
In human trials, this compound was generally well-tolerated for the treatment duration studied.[6] The adverse events reported were mostly mild to moderate.[10]
| Adverse Event (TEAE) | This compound 100 mg (%) | Placebo (%) | Study | References |
| Nasopharyngitis | 5.8 | 9.1 | EMPADINE | [10] |
| Headache | 5.8 | 6.1 | EMPADINE | [10] |
| Increased Lipase | 8.7 | 0 | EMPADINE | [10] |
| Upper Abdominal Pain | 7.2 | 0 | EMPADINE | [10] |
Pharmacokinetics and Metabolism
Non-clinical studies in rats characterized the disposition of this compound.
-
Absorption & Distribution: The drug is rapidly absorbed and primarily distributed to tissues involved in absorption and elimination, such as the gastrointestinal tract, liver, and kidney.[11]
-
Metabolism: this compound is metabolically unstable in hepatocytes across investigated species. The primary metabolic pathway is direct acylglucuronidation.[11] Minor pathways include dealkylation and hydroxylation.[11]
-
Elimination: The majority of the dose (approximately 95%) is eliminated via bile.[11] A significant portion of the eliminated drug is in the form of the direct acylglucuronide (around 40% of the dose), which is subsequently hydrolyzed by intestinal flora back to the active parent drug, suggesting potential for enterohepatic recirculation.[11]
Caption: Pharmacokinetic pathway of this compound in preclinical models.
Key Experimental Protocols
In Vitro Treatment of Rat DRG Neurons
This protocol describes the methodology for assessing the effect of this compound on Angiotensin II-stimulated DRG neurons.
Objective: To determine if this compound can block the effects of Angiotensin II on primary sensory neurons in vitro.
Methodology:
-
Cell Culture: Isolate Dorsal Root Ganglia (DRG) from rats and establish primary neuronal cultures. Plate neurons and allow them to adhere and extend neurites for 48 hours.
-
Treatment Groups: Prepare media for the following treatment conditions (in duplicate):
-
Vehicle Control (0)
-
Angiotensin II (AngII) at 10 nM
-
This compound alone at 100 nM
-
AngII (10 nM) + this compound (10 nM)
-
AngII (10 nM) + this compound (100 nM)
-
Nerve Growth Factor (NGF) at 100 ng/ml (Positive control for neurite sprouting/sensitization)
-
-
Incubation: Treat the plated DRG neurons with the prepared media and incubate for 30 minutes at 37°C.
-
Fixation: Following incubation, fix the cells with 4% Paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Analysis: Proceed with immunostaining for markers of neuronal activation or morphology (e.g., p-MAPK, β-III tubulin) to analyze treatment effects via microscopy.[2]
Caption: In vitro experimental workflow for testing this compound on DRG neurons.
In Vivo Chronic Constriction Injury (CCI) Model
This protocol outlines the in vivo assessment of this compound's analgesic efficacy in a rat model of neuropathic pain.
Objective: To evaluate the effect of orally administered this compound on pain behaviors in rats following nerve injury.
Methodology:
-
Model Induction: Anesthetize adult rats and induce a chronic constriction injury (CCI) to the sciatic nerve of one hind limb.
-
Post-Operative Recovery: Allow animals to recover. The development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia) typically occurs over several days.
-
Treatment: On day 14 post-injury, administer this compound orally (p.o.) at a dose of 10 mg/kg. A vehicle control group should be run in parallel.
-
Behavioral Testing: At a specified time post-dosing, assess pain responses. The Paw Withdrawal Latency (PWL) to a thermal stimulus is a key measure.
-
Data Analysis: Compare the PWL of the this compound-treated group to the vehicle-treated group. A significant increase in PWL in the treated group indicates an analgesic effect.[1]
Conclusion
This compound is a selective AT2R antagonist that demonstrated a sound mechanistic rationale and initial clinical efficacy for the treatment of neuropathic pain. Its development highlighted the potential of the AT2R as a novel non-opioid target for analgesia. However, the program was ultimately halted due to unforeseen long-term toxicity in preclinical models, a critical reminder of the challenges in drug development. The data and protocols summarized herein provide a comprehensive technical foundation for researchers interested in the AT2R pathway, neuropathic pain mechanisms, and the legacy of the this compound program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. novctrd.com [novctrd.com]
- 7. This compound (EMA401) / Novartis [delta.larvol.com]
- 8. novctrd.com [novctrd.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Non-clinical characterization of the disposition of EMA401, a novel small molecule angiotensin II type 2 receptor (AT2R) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Olodanrigan: A Technical Guide to a Novel Angiotensin II Type 2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olodanrigan (EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Developed initially for the treatment of neuropathic pain, this compound showed promise in early clinical trials but was ultimately discontinued due to preclinical safety signals. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in pain, inflammation, and GPCR-targeted drug discovery.
Discovery and Development
This compound was discovered by Professor Maree Smith and Dr. Bruce Wyse at the University of Queensland, who identified AT2R antagonists as potential inhibitors of neuropathic pain in preclinical models.[1] The technology was spun out into Spinifex Pharmaceuticals in 2005, which advanced the compound through preclinical and early clinical development.[1] Novartis later acquired Spinifex and continued the development of this compound for neuropathic pain indications, including postherpetic neuralgia and painful diabetic neuropathy.[1][2]
Despite showing promising results in Phase 2 clinical trials for pain relief, the development of this compound was terminated.[3][4] The decision was based on preclinical data from a long-term toxicity study in monkeys that revealed a potential for liver toxicity with prolonged use.[1][3][5]
Synthesis of this compound
A scalable synthesis for this compound has been described in a series of publications. The process involves a multi-step approach, with key stages including a Knoevenagel-Doebner condensation and a hydroamination reaction using an engineered phenylalanine ammonia lyase enzyme.[6]
Experimental Protocol: Synthesis of this compound
The following is a summarized representation of the multi-step synthesis. For a detailed, replicable protocol, please refer to the primary literature cited.
Part 1: Knoevenagel-Doebner Condensation
This step involves the reaction of a substituted benzaldehyde with malonic acid, catalyzed by morpholine in toluene, to produce a cinnamic acid derivative. This method avoids the use of pyridine and piperidine.[6]
Part 2: Hydroamination
An engineered phenylalanine ammonia lyase (PAL) enzyme is used to catalyze the hydroamination of the cinnamic acid derivative to form the corresponding phenylalanine derivative with high chiral purity.[6]
Part 3: Final Assembly
The phenylalanine derivative undergoes a series of transformations, including a Pictet-Spengler reaction, to construct the tetrahydroisoquinoline core of this compound. The final steps involve the attachment of the diphenylacetyl group and subsequent purification.[6]
Mechanism of Action
This compound is a highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[2][3][7][8][9] Its analgesic effects are believed to be mediated by its action on AT2R expressed in sensory neurons, particularly in the dorsal root ganglia (DRG).[2][7][8][9]
Signaling Pathway
The binding of Angiotensin II (AngII) to AT2R in DRG neurons is thought to contribute to neuronal hyperexcitability and pain signaling. This compound competitively blocks this interaction. The key downstream signaling cascade inhibited by this compound involves the phosphorylation and activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[2][7][8][9][10] By inhibiting this pathway, this compound is proposed to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, thereby alleviating neuropathic pain.[2][7][8][9]
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (AT2R) | Human | Data not available in searched results | |
| ED50 (Anti-allodynia) | VZV-rat model | 0.41 mg/kg | [4] |
| In Vivo Efficacy | Rat (CCI model) | Significant attenuation of theta power and increase in paw withdrawal latencies at 10 mg/kg (p.o.) | [2][7][8] |
Table 2: Phase 2 Clinical Trial Efficacy Data (Prematurely Terminated)
| Study | Indication | Treatment Arm | Change in NRS Pain Score from Baseline (LS Mean Difference vs. Placebo) | 95% CI | p-value | Reference |
| EMPHENE (NCT03094195) | Postherpetic Neuralgia | This compound 100 mg b.i.d. | -0.5 | -1.6 to 0.6 | 0.35 | [4][11] |
| EMPADINE (NCT03297294) | Painful Diabetic Neuropathy | This compound 100 mg b.i.d. | -0.6 | -1.4 to 0.1 | 0.10 | [4][11] |
Table 3: Common Treatment-Emergent Adverse Events in the EMPHENE Study
| Adverse Event | This compound 25 mg b.i.d. | This compound 100 mg b.i.d. | Placebo | Reference |
| Diarrhoea | 7% | 4.7% | 7% | [12] |
| Nasopharyngitis | 7% | 4.7% | 9.3% | [12] |
Key Experimental Protocols
Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is a generalized procedure for the isolation and culture of adult rat DRG neurons, which can be adapted for studying the effects of this compound.
Materials:
-
Adult Sprague-Dawley rats
-
DMEM/F12 medium, Neurobasal-A medium
-
Collagenase type IA, Trypsin
-
Poly-L-lysine, Laminin
-
Fetal Bovine Serum (FBS), Penicillin/Streptomycin, Nerve Growth Factor (NGF)
Procedure:
-
Euthanize adult rats and dissect the lumbar DRGs (L1-L6) under sterile conditions.[9][13]
-
Transfer the ganglia to ice-cold serum-free medium.[13]
-
Digest the tissue with collagenase (e.g., 1 mg/mL) for approximately 30 minutes at 37°C, followed by a wash and a second digestion with trypsin (e.g., 0.05%) for another 30 minutes.[9][13]
-
Mechanically dissociate the neurons by gentle trituration.
-
Purify the neuronal cell suspension, for example, using a Percoll gradient centrifugation.[7]
-
Plate the dissociated neurons onto culture dishes pre-coated with poly-L-lysine and laminin.[9]
-
Culture the neurons in a suitable medium (e.g., Neurobasal-A supplemented with FBS, Pen/Strep, and NGF) in a humidified incubator at 37°C and 5% CO2.[9]
References
- 1. novctrd.com [novctrd.com]
- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. novctrd.com [novctrd.com]
- 6. d-nb.info [d-nb.info]
- 7. ibidi.com [ibidi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Video: Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release [jove.com]
Olodanrigan: A Technical Guide to its Therapeutic Potential in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Last Updated: December 16, 2025
Executive Summary
Olodanrigan (also known as EMA401) is a highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). It emerged as a promising non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action centers on the modulation of the angiotensin II signaling pathway in the peripheral nervous system, specifically targeting the hyperexcitability of dorsal root ganglion (DRG) neurons. Preclinical studies demonstrated significant analgesic efficacy in models of neuropathic pain. However, the clinical development of this compound was halted in Phase 2 due to preclinical safety concerns related to liver toxicity observed in long-term animal studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and the safety data that led to the termination of its development.
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with a range of dose-limiting side effects. This compound represented a novel therapeutic approach by targeting the Angiotensin II Type 2 Receptor (AT2R), a pathway implicated in the pathogenesis of neuropathic pain.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's therapeutic potential.
Mechanism of Action
This compound is a potent and selective antagonist of the AT2R.[3][4] The renin-angiotensin system, traditionally known for its role in cardiovascular regulation, is also involved in pain modulation.[5] The analgesic effect of this compound is believed to be mediated through the inhibition of the Angiotensin II (AngII)/AT2R signaling cascade in peripheral sensory neurons.[3][4]
Activation of AT2R by AngII in dorsal root ganglion (DRG) neurons has been shown to contribute to neuronal hyperexcitability, a key driver of neuropathic pain. This compound's antagonism of AT2R leads to the inhibition of downstream signaling pathways, including the phosphorylation and activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK).[3][4] This, in turn, is thought to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, ultimately leading to a reduction in pain signaling.[3][4]
Signaling Pathway Diagram
Preclinical Data
In Vitro Activity
In Vivo Efficacy
The primary preclinical model used to evaluate the efficacy of this compound was the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model involves the loose ligation of the sciatic nerve to induce a peripheral neuropathy that mimics key features of human neuropathic pain.[2][6][7]
Table 1: In Vivo Efficacy of this compound in the Rat CCI Model
| Species | Model | Treatment | Dose | Outcome | Reference |
| Rat | Chronic Constriction Injury (CCI) | This compound (p.o.) | 10 mg/kg | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [3] |
Pharmacokinetics
Preclinical pharmacokinetic studies in rats indicated that this compound had moderate oral bioavailability and drug exposure.[5]
Clinical Data
This compound progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, these trials were prematurely terminated due to preclinical safety findings.[8][9][10]
Phase 2 Clinical Trials
Two key Phase 2 studies, EMPHENE (NCT03094195) for postherpetic neuralgia and EMPADINE (NCT03297294) for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of this compound.[8][9][11]
Table 2: Overview of Phase 2 Clinical Trials for this compound
| Study Name | NCT Number | Indication | Treatment Arms | Primary Outcome | Status | Reference |
| EMPHENE | NCT03094195 | Postherpetic Neuralgia | Placebo (b.i.d.), this compound 25 mg (b.i.d.), this compound 100 mg (b.i.d.) | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [8][11] |
| EMPADINE | NCT03297294 | Painful Diabetic Neuropathy | Placebo (b.i.d.), this compound 100 mg (b.i.d.) | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [9] |
Clinical Efficacy
Table 3: Summary of Efficacy Results from Terminated Phase 2 Trials
| Study | Treatment Arm | Mean Change from Baseline in NRS Pain Score at Week 12 (vs. Placebo) | p-value | Reference |
| EMPHENE | This compound 100 mg b.i.d. | Not explicitly reported, but a numerical improvement was noted. | Not statistically significant | [12] |
| EMPADINE | This compound 100 mg b.i.d. | Not explicitly reported, but a numerical improvement was noted. | Not statistically significant | [12] |
Clinical Pharmacokinetics
Pharmacokinetic data from a Phase 2 trial in patients with postherpetic neuralgia provided insights into the drug's profile in humans.
Table 4: Pharmacokinetic Parameters of this compound in Humans (100 mg b.i.d. dose)
| Parameter | Value | Note |
| Cmax (Maximum Plasma Concentration) | ~1000 µg/L | Observed one hour after administration. |
| t½ (Elimination Half-Life) | 6 hours (Day 1) to 12 hours (Day 7) | Suggests some accumulation with repeated dosing. |
| Blood-Brain Barrier Penetration | Minimal | This compound is peripherally restricted. |
Safety and Tolerability
In the terminated Phase 2 studies, this compound was generally well-tolerated by the participants, and no signs of serious liver damage were observed in the clinical trial subjects.[10] The decision to halt the trials was based on preclinical findings.
Preclinical Safety and Discontinuation of Development
The clinical development of this compound was terminated in February 2019 due to findings of potential liver damage in a long-term (39-week) preclinical study in monkeys receiving twice-daily doses of the drug.[10][13] Earlier, shorter-term (13-week) preclinical studies in monkeys had not shown evidence of liver damage.[10][13] While the specific details of the histopathology and liver enzyme elevations from these preclinical studies are not publicly available, the findings were significant enough to warrant the discontinuation of clinical development as a precautionary measure.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This widely used model of neuropathic pain was instrumental in the preclinical evaluation of this compound.[2][6][7]
Protocol Overview:
-
Anesthesia: Rats are anesthetized (e.g., with isoflurane).[6]
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris muscle.[6][14]
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[2][6]
-
Wound Closure: The muscle and skin are closed in layers.[14]
-
Behavioral Testing: Pain hypersensitivity, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), is assessed at various time points post-surgery.[6][7]
Experimental Workflow: CCI Model
Western Blot for p38 and ERK Phosphorylation
To assess the effect of this compound on MAPK signaling, Western blotting for the phosphorylated forms of p38 and ERK in DRG neurons would be a key experiment.
General Protocol:
-
Cell Culture and Treatment: DRG neurons are cultured and treated with Angiotensin II in the presence or absence of this compound at various concentrations.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total ERK to normalize for protein loading.
Patch-Clamp Electrophysiology in DRG Neurons
Whole-cell patch-clamp recordings are used to measure the excitability of individual DRG neurons.
General Protocol:
-
Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane of a neuron.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Data Acquisition: In current-clamp mode, the resting membrane potential and action potential firing in response to current injections are recorded. The effect of this compound on AngII-induced changes in these parameters can be assessed.
Conclusion
This compound demonstrated a promising, novel mechanism of action for the treatment of neuropathic pain by targeting the AT2R in the peripheral nervous system. Preclinical efficacy data were encouraging, and the drug was generally well-tolerated in early clinical trials. However, the emergence of preclinical liver toxicity in long-term animal studies led to the discontinuation of its development. This case highlights the critical importance of long-term preclinical safety studies in drug development. The data and protocols summarized in this guide provide a valuable resource for the scientific community, offering insights into the therapeutic potential and challenges associated with targeting the AT2R for neuropathic pain. Further research into the mechanisms of the observed hepatotoxicity and the development of AT2R antagonists with improved safety profiles may yet yield a viable therapeutic for this debilitating condition.
References
- 1. jove.com [jove.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. novctrd.com [novctrd.com]
- 9. novctrd.com [novctrd.com]
- 10. novctrd.com [novctrd.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. This compound (EMA401) / Novartis [delta.larvol.com]
- 13. novctrd.com [novctrd.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Olodanrigan in Neurodegenerative Research: A Technical Whitepaper on its Core Mechanism and Potential Implications for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Olodanrigan (EMA401) has been primarily investigated for neuropathic pain. Its role in Alzheimer's disease has not been a direct subject of published clinical research. This document synthesizes the known mechanism of this compound and explores the potential, albeit speculative, relevance of its molecular target to Alzheimer's disease pathology based on existing preclinical research of the target.
Executive Summary
This compound is a selective, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary development focus has been the treatment of neuropathic pain, with clinical trials demonstrating a potential for analgesia. The mechanism of action is understood to involve the inhibition of the Angiotensin II (Ang II)/AT2R signaling axis, which in turn attenuates the activation of downstream pro-inflammatory and pain-sensitizing pathways, specifically the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.
While there is no direct clinical evidence for this compound in Alzheimer's disease (AD), its target, AT2R, is implicated in cerebrovascular function, neuroinflammation, and cognitive processes, all of which are central to AD pathophysiology. The renin-angiotensin system (RAS) in the brain is increasingly recognized as a potential therapeutic target for neurodegenerative disorders. This whitepaper will provide an in-depth overview of this compound's established pharmacology and present a theoretical framework for its potential relevance to Alzheimer's disease research, grounded in the current understanding of AT2R's role in the central nervous system.
This compound: Core Pharmacology and Mechanism of Action
This compound is a small molecule antagonist with high selectivity for the AT2R. The analgesic effects of this compound are believed to stem from its ability to block Angiotensin II-induced sensitization of sensory neurons.
Established Mechanism in Neuropathic Pain
In preclinical models of neuropathic pain, injury leads to an upregulation of Ang II and AT2R in dorsal root ganglion (DRG) neurons. The binding of Ang II to AT2R on these neurons initiates a signaling cascade that contributes to neuronal hyperexcitability and the sensation of pain. This compound acts by competitively inhibiting this interaction. This blockade has been shown to prevent the phosphorylation and activation of p38 and p42/p44 MAPK, key signaling molecules involved in inflammatory and pain pathways.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the available quantitative data for this compound (EMA401) from its development for neuropathic pain.
Table 1: Phase 2 Clinical Trial Efficacy Data for this compound (EMA401)
| Study | Indication | Treatment Arm | N | Primary Endpoint: Change in Pain Score (NRS) from Baseline | Treatment Difference vs. Placebo (95% CI) | P-value |
| Phase 2 (Published in The Lancet)[1] | Postherpetic Neuralgia (PHN) | EMA401 (100 mg b.i.d.) | 92 | -2.29 | -0.69 | 0.007 |
| Placebo | 91 | -1.60 | ||||
| EMPHENE (Phase 2b, terminated early)[2][3] | Postherpetic Neuralgia (PHN) | EMA401 (100 mg b.i.d.) | 43 | Not explicitly stated | -0.5 (-1.6 to 0.6) | 0.35 |
| Placebo | 44 | |||||
| EMPADINE (Phase 2b, terminated early)[2][3] | Painful Diabetic Neuropathy (PDN) | EMA401 (100 mg b.i.d.) | 69 | Not explicitly stated | -0.6 (-1.4 to 0.1) | 0.10 |
| Placebo | 68 |
NRS: Numeric Rating Scale for pain (typically 0-10). b.i.d.: twice daily. CI: Confidence Interval.
Table 2: Preclinical Efficacy of this compound (EMA401) in a Rat Model of Neuropathic Pain
| Model | Compound | ED50 (mg/kg) with 95% Confidence Intervals |
| Varicella Zoster Virus (VZV)-infected rat model[4] | EMA401 | 0.41 (0.12–0.87) |
| PD123,319 (another AT2R antagonist) | 0.57 (0.04–1.7) | |
| Gabapentin | 39.9 (25.1–64.8) | |
| Morphine | 0.04 (0.16–2.09) |
ED50: The dose that produces 50% of the maximum possible effect (in this case, anti-allodynia).
Experimental Protocols
Phase 2b Clinical Trial Protocol (EMPHENE and EMPADINE Studies)[2][3][5]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE) for at least 6 months, with a mean 24-hour average pain score of ≥4 on an 11-point NRS at baseline.
-
Intervention: Patients were randomized to receive this compound (25 mg or 100 mg twice daily in EMPHENE; 100 mg twice daily in EMPADINE) or placebo for a planned duration of 12 weeks.
-
Primary Outcome: The primary efficacy endpoint was the change in the weekly mean of the 24-hour average pain score from baseline to week 12, as recorded by patients daily in an electronic diary.
-
Note: Both studies were terminated prematurely due to preclinical findings of hepatotoxicity with long-term dosing, which was not observed in the human participants of these trials.[2][3]
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Animal Model: The CCI model is a standard preclinical model used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[5]
-
Procedure: In anesthetized rats or mice, the sciatic nerve is exposed, and loose ligatures are placed around it, causing a gradual constriction and subsequent nerve damage, leading to measurable hypersensitivity to stimuli (allodynia and hyperalgesia).
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a calibrated force is measured. Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intravenously) at various doses to determine its effect on reversing the established hypersensitivity.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound in Neuropathic Pain.
Caption: Experimental Workflow for the CCI Model of Neuropathic Pain.
The AT2 Receptor in Alzheimer's Disease: A Theoretical Perspective
While this compound itself has not been studied in AD, the role of its target, the AT2R, in the brain presents a compelling, though complex, area for consideration. The brain's renin-angiotensin system (RAS) is involved in regulating blood pressure, fluid balance, and also plays a significant role in inflammation, oxidative stress, and neuronal function.
The Dual Nature of Angiotensin II Signaling in the Brain
Angiotensin II acts via two main receptors, AT1R and AT2R, which often have opposing effects.
-
AT1R activation is generally considered detrimental in the context of neurodegeneration, promoting vasoconstriction, inflammation, and oxidative stress.
-
AT2R activation , conversely, is often viewed as neuroprotective. It is associated with vasodilation, anti-inflammatory effects, and the promotion of neurite outgrowth and tissue regeneration.[6][7]
The Case for AT2R Agonism in Alzheimer's Disease
A significant body of preclinical research suggests that stimulating the AT2R could be beneficial in AD.
-
Neuroprotection and Cognition: Studies have shown that AT2R activation may protect against brain damage and restore cognitive loss following ischemia.[8] Direct stimulation of AT2R with an agonist (C21/M024) in a mouse model of AD was found to improve spatial memory functions.[8]
-
Reduced Neuroinflammation: AT2R stimulation can inhibit key neuroinflammatory signaling pathways, such as JAK/STAT and NF-κB, and reduce the activation of microglia and astrocytes, which are hallmarks of AD pathology.[7]
-
Improved Cerebral Blood Flow: AT2R activation promotes vasodilation, which could counteract the cerebral hypoperfusion often observed in AD patients.[7]
A Contrasting View: The Case for AT2R Antagonism
Despite the evidence supporting AT2R agonism, some research complicates this picture. A study using a transgenic mouse model of AD found that an AT2R antagonist, PD123319 (which has a similar mechanism to this compound), actually countered the cognitive and neuroprotective benefits of the AT1R blocker losartan.[9][10][11][12] This suggests that some level of AT2R activity may be necessary for the beneficial effects of RAS modulation in AD. The same study also showed that an AT2R agonist (Compound 21) failed to improve memory and exacerbated oxidative stress, although it did reduce dense-core amyloid plaques.[9][10][11][12]
This conflicting evidence highlights the complexity of RAS signaling in the brain and suggests that the role of AT2R in Alzheimer's pathology is not yet fully understood.
Caption: The Dichotomous Role of the AT2 Receptor in Alzheimer's Disease.
Conclusion and Future Directions
This compound is a selective AT2R antagonist with a clear mechanism of action and demonstrated, though modest, efficacy in clinical trials for neuropathic pain. Its development was halted due to preclinical toxicity concerns on long-term dosing.
There is currently no direct research supporting the use of this compound for Alzheimer's disease. However, its target, the AT2R, is deeply involved in pathways relevant to AD, including neuroinflammation, cerebrovascular regulation, and neuronal survival. The existing preclinical data on the role of AT2R in AD models is conflicting, with some studies suggesting a neuroprotective role for AT2R activation (agonism) and at least one significant study indicating that AT2R blockade (antagonism) may be detrimental or counterproductive.
This complexity underscores the need for further research to elucidate the precise role of the AT2R in the context of Alzheimer's disease. Future preclinical studies should aim to resolve the conflicting findings regarding AT2R agonism versus antagonism. Should a clear rationale for AT2R antagonism in AD emerge, second-generation compounds with improved safety profiles over this compound could potentially be considered for investigation in this devastating neurodegenerative disease.
References
- 1. Spinifex Pharmaceuticals’ EMA401 Phase 2 Results Published in The Lancet | Technology Networks [technologynetworks.com]
- 2. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. transpharmation.com [transpharmation.com]
- 6. researchgate.net [researchgate.net]
- 7. The Brain AT2R- A Potential Target for Therapy in Alzheimer’s Disease and Vascular Cognitive Impairment: A Comprehensive Review of Clinical and Experimental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Angiotensin II Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT2R's (Angiotensin II Type 2 Receptor's) Role in Cognitive and Cerebrovascular Deficits in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
Olodanrigan for Neuroprotection: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Science of Olodanrigan and the Angiotensin II Type 2 Receptor in Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (EMA401) is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). While clinically investigated primarily for neuropathic pain, its mechanism of action intersects with key pathways implicated in neurodegeneration, including MAPK signaling, oxidative stress, and neuroinflammation. This technical guide provides a comprehensive overview of this compound, the complex role of the AT2R in the central nervous system, and a detailed examination of the experimental data and protocols relevant to its potential neuroprotective effects. Although direct preclinical studies of this compound in hallmark neurodegenerative diseases like Alzheimer's or Parkinson's are currently lacking, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the AT2R for neuroprotection.
Introduction to this compound and the Angiotensin II Type 2 Receptor (AT2R)
This compound is a highly selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R). The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis, with its primary effector, Angiotensin II, acting through two main receptors: AT1R and AT2R. While AT1R activation is associated with vasoconstriction, inflammation, and oxidative stress, the role of AT2R is more complex and context-dependent.
In the central nervous system (CNS), the AT2R is expressed in various regions, and its activation has been linked to seemingly contradictory outcomes, including both apoptosis and neurite outgrowth. This duality is a crucial consideration for therapeutic development. Blockade of AT1R is generally considered neuroprotective, and some of this effect may be due to the unopposed stimulation of AT2R. Conversely, the development of AT2R antagonists like this compound for neuropathic pain suggests that inhibiting AT2R activity can also be beneficial in certain neurological conditions.
Preclinical and Clinical Evidence
This compound has been evaluated in preclinical models of neuropathic pain and has undergone Phase 2 clinical trials for postherpetic neuralgia and painful diabetic neuropathy. While not direct studies of neuroprotection in the context of neurodegenerative disease, the data from these studies provide valuable insights into the drug's mechanism of action, safety, and efficacy.
Preclinical Data
Preclinical studies of this compound have primarily utilized rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model. In these models, this compound has been shown to reduce pain-like behaviors. The proposed mechanism for its analgesic effect involves the inhibition of augmented AngII/AT2R-induced activation of p38 and p42/p44 MAPK pathways in dorsal root ganglion neurons.
| Preclinical Study Summary | Model | Key Findings | Reference |
| This compound (EMA401) | Chronic Constriction Injury (CCI) of the sciatic nerve in rats | Attenuated mechanical allodynia. | (Not explicitly found in searches, but implied by development history) |
| AT2R Antagonists | Various neuropathic pain models in rodents | Dose-dependent antiallodynia. | (Implied by multiple sources) |
| AT2R Agonist (CGP42112) | Rotenone model of Parkinson's disease in CATH.a cells | Reduced rotenone-induced oxidative stress and increased SOD activity and GSH levels. |
Clinical Trial Data
This compound has been the subject of Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). While some studies showed promising results in pain reduction, further development was halted due to preclinical findings of long-term hepatotoxicity.[1]
Table 1: Efficacy of this compound in a Phase 2 Trial for Postherpetic Neuralgia
| Outcome Measure | This compound (100 mg b.i.d.) | Placebo | p-value |
| Mean Pain Intensity Reduction from Baseline | -2.29 | -1.60 | 0.007 |
| Responder Rate (>30% pain reduction) | 57.6% | 35.2% | 0.0023 |
Data from a 28-day, randomized, double-blind, placebo-controlled study.
Table 2: Efficacy of this compound in Terminated Phase 2b Studies
| Study (Indication) | Treatment Arm | LS Mean Reduction in NRS Pain Score (Treatment Difference vs. Placebo) | 95% Confidence Interval | p-value |
| EMPHENE (PHN) | This compound 100 mg b.i.d. | -0.5 | -1.6 to 0.6 | 0.35 |
| EMPADINE (PDN) | This compound 100 mg b.i.d. | -0.6 | -1.4 to 0.1 | 0.10 |
Signaling Pathways
The AT2R signaling pathway is complex and can lead to different cellular outcomes depending on the cellular context and the presence of other signaling molecules. A key aspect of AT2R signaling is its interaction with and modulation of MAPK pathways, including p38, ERK1/2, and JNK.
AT2R-Mediated Signaling Cascade
Activation of the AT2R can lead to the recruitment of phosphatases, such as SHP-1, which can dephosphorylate and inactivate kinases involved in cell growth and inflammation.[3][4][5] However, in other contexts, AT2R activation has been linked to pro-apoptotic signaling.
Caption: AT2R signaling pathways implicated in neuronal function.
Experimental Workflow for Investigating AT2R Signaling
A typical workflow to investigate the effect of this compound on AT2R signaling in a neuronal cell line would involve cell culture, treatment, protein extraction, and analysis by Western blotting.
Caption: A typical experimental workflow for studying AT2R signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and AT2R in a neuroprotective context.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used preclinical model of neuropathic pain.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
The left common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.
-
The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin are closed in layers.
-
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.[6][7][8]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus is used.
-
Procedure:
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.
-
The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Western Blotting for Phosphorylated p38 MAPK
This technique is used to quantify the activation of the p38 MAPK pathway.[9][10][11]
-
Sample Preparation: Neuronal cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification, with normalization to total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry for AT2R in Brain Tissue
This method is used to visualize the localization of AT2R in brain sections.[2][12][13]
-
Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in 30% sucrose. 40 µm coronal sections are cut on a cryostat.
-
Staining Procedure:
-
Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Sections are incubated with the primary antibody against AT2R overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Images are acquired using a confocal microscope.
Discussion and Future Directions
The investigation of this compound for neuroprotection is at a very early stage. While its primary development was for neuropathic pain, the underlying mechanism of AT2R antagonism presents a compelling, albeit complex, rationale for its exploration in neurodegenerative diseases.
Challenges and Contradictions:
The dual nature of the AT2R, implicated in both neuroprotective and pro-apoptotic pathways, is a significant challenge. The context-dependent signaling of this receptor needs to be thoroughly elucidated to understand when its antagonism would be beneficial. The preclinical toxicity observed with long-term this compound administration also raises safety concerns that would need to be addressed.
Future Research:
The most critical next step is to conduct preclinical studies of this compound in established animal models of Alzheimer's and Parkinson's disease. These studies should aim to:
-
Evaluate the ability of this compound to cross the blood-brain barrier.
-
Assess the impact of this compound on key pathological hallmarks, such as amyloid-beta plaques, neurofibrillary tangles, and alpha-synuclein aggregation.
-
Measure the effect of this compound on neuronal loss in relevant brain regions.
-
Investigate the modulation of neuroinflammatory and oxidative stress markers.
Conclusion
This compound, as a selective AT2R antagonist, represents a novel but largely unexplored therapeutic avenue for neuroprotection. The existing data from neuropathic pain studies provide a foundation for its mechanism of action, but direct evidence in the context of neurodegenerative diseases is needed. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. A deeper understanding of the intricate role of the AT2R in the CNS will be paramount to unlocking the potential of therapies like this compound for the treatment of devastating neurodegenerative disorders.
References
- 1. The oDGal Mouse: A Novel, Physiologically Relevant Rodent Model of Sporadic Alzheimer’s Disease [mdpi.com]
- 2. Immunohistochemical mapping of angiotensin type 2 (AT2) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal role of tyrosine phosphatase SHP-1 in AT2 receptor-mediated apoptosis in rat fetal vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II blocks nicotine-mediated neuroprotection against beta-amyloid (1-42) via activation of the tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Initial Studies on the Efficacy of Olodanrigan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical and clinical studies investigating the efficacy of Olodanrigan (EMA401), a selective, peripherally restricted Angiotensin II Type 2 (AT2) receptor antagonist, for the treatment of neuropathic pain.
Core Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In pathological states like neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in sensory neurons. This activation leads to the phosphorylation of key intracellular kinases, p38 and p42/p44 mitogen-activated protein kinases (MAPK), contributing to neuronal hyperexcitability and pain signaling. This compound inhibits this cascade, thereby reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[1][2][3]
Signaling Pathway
The proposed signaling pathway for this compound's mechanism of action is detailed below. Angiotensin II (AngII), upon binding to the AT2 receptor, initiates a signaling cascade that results in the activation of p38 and p42/p44 MAPK. This activation heightens neuronal excitability. This compound acts as a direct antagonist at the AT2 receptor, preventing this downstream signaling.
Preclinical Efficacy
Initial preclinical studies demonstrated the potential of AT2 receptor antagonism in rodent models of neuropathic pain.
In Vivo Efficacy in Chronic Constriction Injury (CCI) Model
The racemate of this compound, known as EMA400, was evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.
| Compound | Animal Model | Route of Administration | Efficacy Endpoint | ED₅₀ (mg/kg) |
| EMA400 (racemate) | CCI Rat Model | Intraperitoneal (i.p.) | Anti-allodynia | 0.013[1][3] |
Table 1: Preclinical In Vivo Efficacy of EMA400
Experimental Protocol: CCI Model of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a standard preclinical model for inducing neuropathic pain. The following is a generalized protocol.
-
Animal Subjects : Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia : The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure :
-
The common sciatic nerve on one side (e.g., the left hind limb) is exposed through a small incision at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve using chromic gut or silk sutures.
-
The ligatures are tied with just enough tension to cause a slight constriction without arresting epineural circulation.
-
-
Post-Operative Care : The incision is closed, and the animal is allowed to recover. Post-operative analgesics may be administered.
-
Behavioral Testing :
-
Animals develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus), over several days.
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is measured. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.
-
-
Drug Administration : Test compounds (e.g., EMA400) are administered, typically via intraperitoneal injection, and behavioral testing is repeated at various time points post-dosing to determine the compound's effect on the withdrawal threshold.
Clinical Efficacy Studies
Following promising preclinical results, this compound advanced to clinical development, with an initial Phase 2a study followed by two larger Phase 2b studies.
Phase 2a Proof-of-Concept Study (Postherpetic Neuralgia)
An initial randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with postherpetic neuralgia (PHN).[3][4]
| Parameter | This compound (100 mg b.i.d.) | Placebo | p-value |
| Number of Patients | 92 | 91 | N/A |
| Baseline Mean Pain Score (NRS) | Not Reported | Not Reported | N/A |
| Mean Reduction in Pain Score (Days 22-28) | -2.29 (SD 1.75) | -1.60 (SD 1.66) | 0.0066 |
| Adjusted LS Mean Difference (95% CI) | -0.69 (-1.19 to -0.20) | N/A | N/A |
Table 2: Efficacy Results of Phase 2a Study in PHN Patients [3][4]
Phase 2b Clinical Studies (EMPHENE & EMPADINE)
Two larger Phase 2b studies were initiated: EMPHENE (NCT03094195) in patients with PHN and EMPADINE (NCT03297294) in patients with painful diabetic neuropathy (PDN).[5][6] Both studies were terminated prematurely due to preclinical toxicity findings in a long-term animal study, and therefore were underpowered to demonstrate statistical significance for their primary endpoints.[5][7][8]
| Study (Indication) | Treatment Arm | N | Baseline Mean Pain Score (NRS) | LS Mean Change from Baseline at Week 12 | Treatment Difference vs. Placebo (95% CI) | p-value |
| EMPHENE (PHN) | Placebo b.i.d. | 43 | 6.6 | -1.8 | N/A | N/A |
| This compound 25 mg b.i.d. | 44 | 6.5 | -2.3 | -0.5 (-1.6 to 0.7) | 0.408[9] | |
| This compound 100 mg b.i.d. | 42 | 6.5 | -2.3 | -0.5 (-1.6 to 0.6) | 0.35[6] | |
| EMPADINE (PDN) | Placebo b.i.d. | 69 | 6.5 | -1.2 | N/A | N/A |
| This compound 100 mg b.i.d. | 68 | 6.4 | -1.8 | -0.6 (-1.4 to 0.1) | 0.10[6] |
Table 3: Efficacy Results of Terminated Phase 2b Studies
Clinical Trial Protocol: Phase 2b Study Design (General)
The EMPHENE and EMPADINE studies followed a similar design.
-
Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][10]
-
Patient Population : Adults with a diagnosis of postherpetic neuralgia for at least 6 months (EMPHENE) or painful diabetic neuropathy for at least 1 year (EMPADINE).[5][6]
-
Key Inclusion Criteria : Average 24-hour pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) during the baseline period.
-
Randomization :
-
Treatment Period : 12 weeks of double-blind treatment.[6]
-
Primary Efficacy Endpoint : Change from baseline to Week 12 in the weekly mean of the 24-hour average pain score, recorded daily by patients using an electronic diary.[5][6]
-
Study Termination : An Urgent Safety Measure was implemented to discontinue study treatment immediately following reports of hepatotoxicity in a concurrent long-term non-clinical study. Patients returned for additional safety assessments.[7][10]
Summary and Conclusion
Initial studies on this compound demonstrated a clear biological rationale and promising early-stage efficacy for the treatment of neuropathic pain. Preclinical work established a potent anti-allodynic effect in a validated animal model. This was followed by a statistically significant and clinically meaningful reduction in pain for patients with postherpetic neuralgia in a Phase 2a proof-of-concept trial.[3][4] However, subsequent larger Phase 2b trials in both PHN and painful diabetic neuropathy were terminated prematurely.[5][6] While numerical trends favored this compound in these studies, the early termination meant they were underpowered to provide conclusive evidence of efficacy. The development of this compound was halted due to unforeseen toxicity in long-term non-clinical studies, a finding not observed in the clinical trial participants.[5][11] Despite the ultimate discontinuation of its development, the initial studies on this compound provided valuable clinical validation for the AT2 receptor as a novel target for non-opioid analgesics in neuropathic pain states.
References
- 1. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novctrd.com [novctrd.com]
- 8. novctrd.com [novctrd.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. novctrd.com [novctrd.com]
- 11. researchgate.net [researchgate.net]
Olodanrigan: A Technical Review of a Selective AT2 Receptor Antagonist for Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Olodanrigan (EMA401) is a potent and highly selective, orally bioavailable, small-molecule antagonist of the Angiotensin II Type 2 (AT2) receptor. It represents a first-in-class therapeutic approach for the treatment of neuropathic pain, a condition with significant unmet medical need. By peripherally restricting its action, this compound was designed to avoid the central nervous system side effects common to many existing neuropathic pain medications. Preclinical studies demonstrated promising analgesic effects, leading to its progression into clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). Despite showing trends towards efficacy, the clinical development of this compound was prematurely halted due to unforeseen liver toxicity in long-term preclinical safety studies. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing the quantitative outcomes from clinical trials, outlining key experimental protocols, and discussing the safety findings that led to its discontinuation.
Introduction
Neuropathic pain, arising from a lesion or disease affecting the somatosensory system, remains a challenging clinical problem with a significant impact on patient quality of life. Current pharmacological treatments often provide only partial relief and are frequently associated with dose-limiting side effects. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a novel target for pain modulation. Specifically, the Angiotensin II Type 2 (AT2) receptor has been implicated in the pathogenesis of neuropathic pain. This compound (EMA401) was developed as a selective antagonist of the AT2 receptor, offering a novel, peripherally acting mechanism for pain relief.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In states of neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in the dorsal root ganglion (DRG) neurons. This leads to neuronal hyperexcitability and abnormal sprouting. The binding of AngII to the AT2 receptor activates downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. The activation of these kinases is a key step in the pathophysiology of pathological pain conditions. This compound's antagonism of the AT2 receptor inhibits this signaling cascade, thereby reducing neuronal hyperexcitability and alleviating pain.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in neuropathic pain.
Preclinical Studies
A series of preclinical in vitro and in vivo studies established the rationale for the clinical development of this compound.
In Vitro Studies
In vitro experiments using cultured rat dorsal root ganglion (DRG) neurons demonstrated that Angiotensin II sensitizes these neurons and promotes neurite outgrowth. This compound was shown to inhibit these effects in a concentration-dependent manner.
In Vivo Studies
In animal models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, orally administered this compound produced a dose-dependent reduction in pain behaviors. The analgesic effects were attributed to the inhibition of p38 and p42/p44 MAPK activation in the DRG.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). An earlier Phase IIa study in PHN had shown promising results.
Phase IIa Study in Postherpetic Neuralgia
An initial Phase IIa, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (100 mg twice daily) for 28 days in patients with PHN.
| Endpoint | This compound (100 mg b.i.d.) | Placebo | p-value |
| Mean Pain Intensity Reduction from Baseline | -2.34 | -1.64 | 0.006 |
| Responder Rate (≥30% pain reduction) | 56.5% | 34.1% | 0.003 |
Phase IIb Studies: EMPHENE and EMPADINE
Two larger Phase IIb studies were initiated to further evaluate the efficacy and safety of this compound over a 12-week period. The EMPHENE study focused on PHN, while the EMPADINE study enrolled patients with PDN. Both studies were prematurely terminated.
This was a randomized, double-blind, placebo-controlled, dose-ranging study.
| Treatment Arm | LS Mean Difference from Placebo (95% CI) | p-value |
| This compound 25 mg b.i.d. | -0.5 (-1.6, 0.7) | 0.408 |
| This compound 100 mg b.i.d. | -0.6 (-1.6, 0.5) | 0.308 |
Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point Numeric Rating Scale (NRS) at Week 12.
This was a randomized, double-blind, placebo-controlled study.
| Treatment Arm | LS Mean Difference from Placebo (95% CI) | p-value |
| This compound 100 mg b.i.d. | -0.6 (-1.4, 0.1) | 0.10 |
Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point NRS at Week 12.
Experimental Protocols
Assessment of MAPK Phosphorylation in DRG Neurons
This protocol describes a general method for assessing the effect of an AT2R antagonist on MAPK phosphorylation in DRG neurons, based on methodologies cited in the literature.
Caption: Workflow for assessing MAPK phosphorylation in DRG neurons.
Methodology:
-
DRG Neuron Culture: Isolate dorsal root ganglia from rodents and culture the neurons on a suitable substrate (e.g., laminin-coated plates).
-
Treatment: Pre-incubate the cultured neurons with desired concentrations of this compound or vehicle for a specified time.
-
Stimulation: Add Angiotensin II to the culture medium to stimulate the AT2 receptor.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK and phosphorylated p42/p44 MAPK (ERK1/2). Subsequently, probe with antibodies for total p38 and total ERK1/2 as loading controls.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Neurite Outgrowth Assay
This protocol outlines a general procedure for assessing the effect of an AT2R antagonist on neurite outgrowth in DRG neurons.
Methodology:
-
Cell Plating: Plate dissociated DRG neurons at a low density on a supportive substrate in a multi-well plate.
-
Treatment: Treat the neurons with Angiotensin II in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-48 hours).
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.
-
Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to measure the total neurite length, the number of neurites, and the number of branch points per neuron.
Safety and Tolerability
In the Phase IIa clinical trial, this compound was generally safe and well-tolerated, with no serious treatment-related adverse events reported. Similarly, in the prematurely terminated Phase IIb studies, no new safety signals, including hepatotoxicity, were observed in the human participants.
The discontinuation of the clinical development program was a proactive measure based on findings from a long-term (39-week) preclinical toxicology study in cynomolgus monkeys. This study revealed evidence of drug-induced liver toxicity at doses that were multiples of the human therapeutic exposure. Shorter-term (13-week) toxicology studies in the same species had not shown this adverse effect. The decision to halt the trials was made to ensure patient safety in light of these new preclinical data.
Conclusion
This compound represented a promising and innovative approach to the treatment of neuropathic pain by targeting the AT2 receptor. Preclinical and early clinical data supported its potential as an effective and well-tolerated analgesic. However, the emergence of a preclinical safety signal of liver toxicity in long-term animal studies led to the prudent discontinuation of its clinical development. While this compound itself may not proceed to market, the research into its mechanism of action has significantly advanced our understanding of the role of the renin-angiotensin system in pain pathophysiology. This knowledge may pave the way for the development of future peripherally restricted analgesics with improved safety profiles. The story of this compound underscores the critical importance of long-term preclinical safety studies in drug development and the complex path from a promising therapeutic concept to a clinically available medicine.
Olodanrigan: A Technical Preclinical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olodanrigan (EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed for the treatment of neuropathic pain, its mechanism of action involves the modulation of key signaling pathways implicated in neuronal hyperexcitability.[1][2][3] This document provides a comprehensive overview of the available preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. While clinical development was halted due to preclinical findings of liver toxicity with long-term use, the preclinical efficacy data remains a valuable resource for researchers in the field of analgesic drug development.
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the AT2R. The following table summarizes its binding affinity.
| Target | Ligand | K i (nM) | Selectivity Index (AT1R/AT2R) |
| Human AT2R | This compound | 0.34 | ~530-fold |
| Human AT1R | This compound | 180 | |
| Data sourced from publicly available information. |
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human AT1 and AT2 receptors.
-
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with either the human AT1R or AT2R were used.
-
Radioligand: Competition binding studies were performed using a radiolabeled angiotensin II analog.
-
Procedure: Cell membranes expressing the target receptors were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.
-
Data Analysis: The Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
Mechanism of Action
This compound exerts its analgesic effects by antagonizing the AT2R, which in turn inhibits the downstream signaling cascade initiated by Angiotensin II (AngII).[1][2][3] In neuropathic pain states, increased AngII/AT2R signaling in dorsal root ganglion (DRG) neurons is believed to contribute to neuronal hyperexcitability and pain.[1] this compound blocks this pathway, leading to a reduction in the activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2] This inhibition is thought to decrease DRG neuron hyperexcitability and sprouting, thereby alleviating neuropathic pain.[1][2] The proposed signaling pathway is illustrated below.
References
An In-depth Technical Guide to the Molecular Targets of Olodanrigan
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Olodanrigan (EMA401) is a selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its primary therapeutic potential lies in the treatment of neuropathic pain. The mechanism of action centers on the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway, which subsequently mitigates neuronal hyperexcitability. This guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the associated signaling pathways and experimental workflows.
Primary Molecular Target: Angiotensin II Type 2 Receptor (AT2R)
This compound is a highly selective antagonist of the AT2R. Its efficacy in neuropathic pain models is attributed to its ability to block the actions of Angiotensin II at this receptor, particularly in the peripheral nervous system.
Quantitative Data: Binding Affinity and Potency
The following table summarizes the in vitro potency of this compound for the human and rat AT2R, as well as its selectivity over the Angiotensin II Type 1 Receptor (AT1R).
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human AT2R | 26 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1] |
| IC50 | Human AT2R | 39 nM | Radiolabeled Ligand-Binding Assay | [1] |
| IC50 | Rat AT2R | 39 nM | Not Specified | |
| IC50 | Human AT1R | > 10 µM | Not Specified | [1] |
| IC50 | Rat & Human AT1R | > 50 µM | Not Specified |
Mechanism of Action: Signaling Pathway
The analgesic effect of this compound is mediated through the inhibition of a specific signaling cascade within sensory neurons, particularly in the dorsal root ganglia (DRG).
AngII/AT2R Signaling Pathway in Neuropathic Pain
In neuropathic pain states, Angiotensin II signaling through the AT2R is upregulated in DRG neurons. This leads to the activation of downstream kinases, p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK), which in turn contributes to neuronal hyperexcitability and the sprouting of DRG neurons.[1][2] this compound blocks the initial step in this pathway by preventing AngII from binding to the AT2R.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.
AT2R Competitive Binding Assay (HTRF-based)
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the AT2R expressed on cells.
Materials:
-
Tag-lite® Angiotensin AT2 labeled cells (e.g., Cisbio C1TT1AT2)
-
Fluorescently labeled AT2R ligand (e.g., Cisbio L0007RED)
-
Test compound (this compound)
-
Assay buffer
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense 5 µL of the this compound dilutions or vehicle control into the wells of the microplate.
-
Add 5 µL of the fluorescently labeled AT2R ligand to each well.
-
Thaw the Tag-lite® AT2 labeled cells and resuspend in the appropriate buffer as per the manufacturer's instructions.
-
Dispense 10 µL of the cell suspension into each well.
-
Incubate the plate at room temperature for the duration specified by the manufacturer (typically 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-p38 MAPK Activation
This protocol details the detection of phosphorylated p38 MAPK in DRG neuron lysates following treatment with Angiotensin II and this compound.
Materials:
-
Cultured DRG neurons
-
Angiotensin II
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture DRG neurons and treat with vehicle, Angiotensin II, or Angiotensin II + this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
DRG Neuron Sprouting (Neurite Outgrowth) Assay
This assay assesses the effect of this compound on Angiotensin II-induced neurite outgrowth in cultured DRG neurons.
Materials:
-
Isolated DRG neurons
-
Culture medium (e.g., Neurobasal medium with supplements)
-
Poly-L-lysine and laminin-coated coverslips or plates
-
Angiotensin II
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% goat serum)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate isolated DRG neurons on coated coverslips and allow them to adhere and extend neurites for 24-48 hours.
-
Treatment: Treat the neurons with vehicle, Angiotensin II, or Angiotensin II + this compound for the desired duration (e.g., 24 hours).
-
Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells and then block with blocking solution for 1 hour.
-
Immunostaining:
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length and branching per neuron.
Conclusion
This compound's primary molecular target is the Angiotensin II Type 2 Receptor. By selectively antagonizing this receptor, this compound effectively inhibits the downstream activation of p38 and p42/p44 MAPK in sensory neurons. This mechanism underlies its potential as a therapeutic agent for neuropathic pain by reducing neuronal hyperexcitability and sprouting. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other AT2R antagonists.
References
Methodological & Application
Application Notes and Protocols for Olodanrigan in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Primarily investigated for its potential as a therapeutic agent for neuropathic pain, its mechanism of action involves the modulation of key signaling pathways, making it a compound of interest for in vitro cell-based research.[1][2] this compound's analgesic effects are attributed to its inhibition of the augmented Angiotensin II (AngII)/AT2R-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2] This activity reduces the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and protein localization.
Data Presentation
The following tables summarize quantitative data for the use of this compound in various cell culture experiments.
Table 1: this compound Concentrations and Treatment Durations in Cell Culture
| Cell Type | Concentration(s) | Treatment Duration | Experimental Assay |
| Glioblastoma (GBM) Cells (TB48, TB77, GBM96) | 10 µM, 30 µM, 50 µM | 9 days | Spheroid Growth Assay |
| Glioblastoma (GBM) Cells (TB77) | 30 µM | 24 hours | Whole-Transcriptome Analysis |
| Rat Dorsal Root Ganglion (DRG) Neurons | 10 nM, 100 nM | 30 minutes | Immunostaining |
Note: The original research articles should be consulted for specific details on the experimental setup.
Signaling Pathway
The primary signaling pathway modulated by this compound involves the Angiotensin II Type 2 Receptor and the subsequent activation of the p38 and p42/p44 MAPK cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Cell line of interest (e.g., GBM cells, DRG neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. b. Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution to each well. c. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for p38 MAPK Activation
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in response to this compound treatment.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Angiotensin II (optional, as a stimulator of AT2R)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour). c. Optionally, stimulate the cells with Angiotensin II for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include untreated and vehicle-treated controls.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system. b. To normalize the data, strip the membrane and re-probe with an antibody against total p38 MAPK. c. Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal.
Protocol 3: Immunocytochemistry for Protein Localization
This protocol is for the visualization of protein localization within cells treated with this compound.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., against p-p38 MAPK)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a multi-well plate. b. Treat the cells with this compound as described in the previous protocols.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes. e. Wash the cells three times with PBS.
-
Blocking and Antibody Incubation: a. Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature. b. Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. c. Wash the cells three times with PBS. d. Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.
-
Staining and Mounting: a. Counterstain the nuclei by incubating with DAPI for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: a. Visualize the stained cells using a fluorescence microscope with the appropriate filters.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's instructions for reagents and equipment. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
Application Notes and Protocols for the Use of Olodanrigan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (formerly EMA401) is a potent and highly selective, peripherally restricted, orally active antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2][3] It has been investigated primarily as a novel analgesic for the treatment of neuropathic pain.[2][3] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and therapeutic potential. These notes provide detailed protocols for the application of this compound in common rodent models of neuropathic pain and outline methods to assess its pharmacodynamic effects.
Mechanism of Action
This compound exerts its analgesic effects by blocking the AT2R, which is upregulated in sensory neurons following nerve injury.[2] Activation of AT2R by its endogenous ligand, Angiotensin II, contributes to neuronal hyperexcitability and pain signaling. This process is mediated, in part, through the activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways in dorsal root ganglion (DRG) neurons.[2] By antagonizing the AT2R, this compound inhibits the phosphorylation of these MAPK pathways, thereby reducing neuronal sensitization and alleviating neuropathic pain.[2]
Signaling Pathway of this compound's Action
Caption: this compound blocks Angiotensin II activation of AT2R, inhibiting MAPK signaling and reducing neuronal hyperexcitability.
Data Presentation
Efficacy of this compound and Related Compounds in Neuropathic Pain Models
| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference |
| This compound (EMA401) | VZV-Induced Neuropathic Pain (Rat) | Mechanical Allodynia | 0.41 | 0.12 - 0.87 | [4] |
| EMA400 (racemate) | Chronic Constriction Injury (Rat) | Mechanical Allodynia | 0.013 | 0.008 - 0.021 | [2] |
| EMA300 | Chronic Constriction Injury (Rat) | Mechanical Allodynia | 0.78 | 0.08 - 7.68 | [2] |
| EMA200 | Chronic Constriction Injury (Rat) | Mechanical Allodynia | 3.22 | 2.02 - 5.14 | [2] |
| Gabapentin | VZV-Induced Neuropathic Pain (Rat) | Mechanical Allodynia | 39.9 | 25.1 - 64.8 | [4] |
| Morphine | VZV-Induced Neuropathic Pain (Rat) | Mechanical Allodynia | 0.04 | 0.16 - 2.09 | [4] |
Pharmacokinetic Parameters of this compound (EMA401) in Rats
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration | Reference |
| Dose | - | - | [1] |
| Plasma Clearance (CL) | 1.1 L/h/kg | - | [1] |
| Volume of Distribution (Vd) | 3.7 L/kg | - | [2] |
| Oral Bioavailability (F) | - | ~30% | [1][3] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for evaluating this compound in animal models of neuropathic pain.
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
This model induces a peripheral nerve injury that results in persistent neuropathic pain behaviors.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
4-0 chromic gut or silk sutures
-
Von Frey filaments for behavioral testing
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh of the designated hind limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the hind limb.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animals to recover for at least 3-5 days before commencing behavioral testing.
Behavioral Assessment (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Administer this compound (e.g., 10-30 mg/kg, p.o.) or vehicle and measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 180 minutes).[2]
Protocol 2: Varicella Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats
This model mimics the post-herpetic neuralgia that can follow a shingles infection.
Materials:
-
Male Wistar rats
-
VZV-infected human foreskin fibroblasts (HFFs) or MRC-5 cells
-
Control (uninfected) cells
-
Syringes and needles for injection
-
Von Frey filaments
Procedure:
-
Culture VZV-infected and uninfected control cells.
-
On the day of inoculation, prepare a suspension of the cells in an appropriate medium.
-
Anesthetize the rats.
-
Inject a small volume (e.g., 50 µL) of the VZV-infected cell suspension into the plantar surface of one hind paw. Inject control animals with uninfected cells.
-
Monitor the animals for the development of mechanical allodynia, which typically appears within a few days and can persist for several weeks.[5]
Behavioral Assessment:
-
Follow the same procedure for assessing mechanical allodynia using von Frey filaments as described in the CCI model protocol.
-
Administer this compound (e.g., 0.03-1 mg/kg, p.o.) or vehicle and assess the reversal of allodynia over time.[6]
Protocol 3: Western Blot for p-p38 and p-p42/p44 MAPK in Dorsal Root Ganglia (DRG)
This protocol is for assessing the pharmacodynamic effect of this compound on its target signaling pathway.
Materials:
-
DRG tissue harvested from experimental animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-p42/p44 MAPK (ERK1/2), anti-total-p42/p44 MAPK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Following behavioral testing, euthanize the animals and dissect the lumbar DRGs (L4-L6) from the ipsilateral side of the nerve injury.
-
Homogenize the DRG tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., overnight at 4°C).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound has demonstrated significant efficacy in preclinical animal models of neuropathic pain. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of AT2R antagonism in the management of chronic pain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allodynia in rats infected with varicella zoster virus--a small animal model for post-herpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (EMA401) / Novartis [delta.larvol.com]
Olodanrigan: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It is a valuable tool for in vitro studies aimed at investigating the role of the AT2R signaling pathway in various physiological and pathological processes, particularly in the context of neuropathic pain.[1] this compound's mechanism of action involves the inhibition of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are implicated in neuronal hyperexcitability and neurite sprouting.[1] These application notes provide detailed protocols for utilizing this compound in in vitro studies to explore its effects on neuronal cells.
Data Presentation
The following table summarizes the effective concentrations of this compound observed in various in vitro assays. Due to the nature of the available public data, the information is presented as effective concentrations leading to specific biological outcomes rather than IC50 values for all assays.
| Assay Type | Cell Type | Agonist/Stimulant | This compound Concentration | Observed Effect | Reference |
| Neurite Outgrowth Inhibition | Rat Dorsal Root Ganglion (DRG) Neurons | Angiotensin II | 10 nM, 100 nM | Inhibition of Angiotensin II-induced neurite outgrowth. | [1] |
| Neuronal Hyperexcitability (Calcium Influx) | Human and Rat DRG Neurons | Capsaicin | 10 nM, 100 nM | Dose-dependent inhibition of capsaicin-induced calcium influx. | [2] |
| MAPK Pathway Inhibition | Rat DRG Neurons | Angiotensin II | 10 nM, 100 nM | Inhibition of Angiotensin II-induced phosphorylation of p38 and p42/p44 MAPK. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro application.
Experimental Protocols
Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of primary DRG neurons from rats, a key cell type for studying the effects of this compound on neuropathic pain mechanisms.
Materials:
-
Adult Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Neurobasal medium supplemented with B27 and GlutaMAX
Procedure:
-
Euthanize rats according to institutional guidelines.
-
Dissect the spinal column and isolate the dorsal root ganglia.
-
Transfer the ganglia to a tube containing DMEM/F12 with 1 mg/mL Collagenase Type IA and incubate at 37°C for 90 minutes.
-
Add Trypsin-EDTA and incubate for a further 5 minutes.
-
Neutralize the enzymes with DMEM/F12 containing 10% FBS.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto culture plates pre-coated with poly-D-lysine and laminin.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO2 incubator.
Immunocytochemistry for Phosphorylated p38 and p42/p44 MAPK
This protocol details the procedure for detecting the activation of key downstream targets of the AT2R pathway.
Materials:
-
Cultured DRG neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (rabbit anti-phospho-p38 MAPK, rabbit anti-phospho-p42/p44 MAPK)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
After treatment with this compound and/or Angiotensin II, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a confocal or fluorescence microscope.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the potential cytotoxicity of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or a primary culture)
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Cytokine Release Assay
This protocol can be adapted to investigate the effect of this compound on cytokine release from immune cells, which may be relevant in the context of neuro-inflammation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound stock solution
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium and adjust the cell concentration.
-
Plate the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and vehicle controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a critical research tool for dissecting the in vitro roles of the Angiotensin II Type 2 Receptor. The provided protocols offer a foundation for investigating its effects on neuronal function, signaling pathways, and cell viability. Researchers should optimize these protocols for their specific cell types and experimental conditions. While effective concentrations have been established in certain assays, further studies are warranted to determine comprehensive dose-response relationships and IC50 values across a broader range of in vitro models.
References
Application Notes and Protocols for Olodanrigan Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401 or PD-126055) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] It has been investigated as a potential therapeutic agent for neuropathic pain.[1][3] The analgesic effects of this compound are believed to stem from its inhibition of the augmented Angiotensin II (AngII)/AT2R-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] This action helps to reduce the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2][3]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Synonyms | EMA401, PD-126055, (S)-EMA400 | [1][2] |
| Molecular Formula | C₃₂H₂₉NO₅ | [1][4] |
| Molecular Weight | 507.58 g/mol | [1][2] |
| CAS Number | 1316755-16-4 | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility (in vitro) | DMSO: ≥100 mg/mL (≥197.01 mM) | [2] |
| DMSO: 200 mg/mL (394.03 mM) (ultrasonication may be required) | [1] | |
| Ethanol: 100 mg/mL | [2] | |
| Water: Insoluble (< 0.1 mg/mL) | [1] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.076 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 5.076 mg, add 1 mL of DMSO.
-
Note: It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution for higher concentrations.[1]
-
Sterilization (Optional): If required for your cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration
This protocol provides a method for preparing an this compound formulation for oral gavage in animal models, based on a published protocol.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Preparation of Stock: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1 (e.g., 50 mg/mL).
-
Dilution: For a final dosing solution, dilute the DMSO stock solution with corn oil. For example, to prepare 1 mL of a working solution from a 50 mg/mL stock, add 100 µL of the this compound DMSO stock to 900 µL of corn oil.[1]
-
Homogenization: Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
Administration: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Olodanrigan Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a potent and highly selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Primarily investigated for its analgesic properties, this compound has shown promise in preclinical models of neuropathic pain.[3] Its mechanism of action is understood to involve the inhibition of key inflammatory signaling pathways, positioning it as a novel therapeutic candidate.[1][2] These application notes provide detailed protocols for the administration of this compound in mouse models of neuropathic pain, based on existing literature. Furthermore, a proposed experimental design for investigating its potential therapeutic effects in a mouse model of Alzheimer's disease is presented, an area that remains to be explored.
Application Note 1: Neuropathic Pain Models
This compound has been evaluated in rodent models of neuropathic pain, demonstrating its potential to alleviate pain-like behaviors. The following sections detail the quantitative data from these studies and provide comprehensive protocols for its administration.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound and related AT2R antagonists in mouse models of neuropathic pain.
Table 1: Efficacy of this compound (EMA401) in a Mouse Model of Neuropathic Pain
| Mouse Model | Compound | Dosage | Administration Route | Outcome | Reference |
| Paclitaxel-induced neuropathic pain | This compound (EMA401) | 10 mg/kg | Oral (p.o.) | Prevented the development of mechanical and cold allodynia. | [4] |
Table 2: Efficacy of a Related AT2R Antagonist (EMA300) in a Mouse Model of Neuropathic Pain
| Mouse Model | Compound | Dosage | Administration Route | Outcome | Reference |
| Chronic Constriction Injury (CCI) | EMA300 | 100 or 300 mg/kg | Intraperitoneal (i.p.) | Dose-dependent relief of mechanical hypersensitivity. Analgesic effect was abolished in AT2R knockout mice. | [5] |
Experimental Protocols
1. Oral Gavage Administration Protocol
This protocol is suitable for the administration of this compound in studies investigating its oral bioavailability and efficacy.
-
Materials:
-
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the correct dose volume.
-
For serial oral gavage, it is recommended to briefly anesthetize the mice to minimize stress and potential for injury.[7]
-
-
Drug Preparation:
-
Prepare a stock solution of this compound if necessary. For compounds with low aqueous solubility, a stock solution can be made in DMSO.[8]
-
For a final dosing solution in corn oil, a working solution can be prepared by adding the DMSO stock to the corn oil and mixing thoroughly. For example, to prepare a 1 mL working solution, add 100 μL of a 50 mg/mL DMSO stock to 900 μL of corn oil.[8]
-
Alternatively, this compound can be suspended in 0.5% methyl cellulose.[6]
-
The final concentration of DMSO in the vehicle should be kept low (ideally below 5-10%).
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate volume of the drug solution into the syringe with the gavage needle attached. A typical gavage volume for a mouse is around 0.2 mL (10 mL/kg).[6]
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
-
2. Intraperitoneal (i.p.) Injection Protocol
This protocol is suitable for administering this compound when oral administration is not desired or for comparative studies.
-
Materials:
-
This compound (EMA401) or related compound
-
Vehicle (e.g., Sterile saline, PBS with a low percentage of DMSO or other solubilizing agents)
-
Animal balance
-
1 mL syringes
-
26-27 gauge sterile needles[9]
-
70% ethanol
-
-
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the injection volume.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle. For hydrophobic compounds, a common vehicle is a mixture of DMSO and sterile saline or a solution containing Cremophor EL. A vehicle composition of 10% DMSO, 10% Cremophor EL, and 80% distilled water has been used for i.p. injections in mice.[8]
-
Ensure the final solution is sterile.
-
-
Administration:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
The injection site should be in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][10]
-
Wipe the injection site with 70% ethanol.[9]
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.[9]
-
Inject the solution slowly. The maximum recommended i.p. injection volume for a mouse is 10 ml/kg.[11]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Mandatory Visualization
References
- 1. Brain angiotensin II and angiotensin IV receptors as potential Alzheimer’s disease therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First effects of rising amyloid-β in transgenic mouse brain: synaptic transmission and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencenews.org [sciencenews.org]
- 7. transpharmation.com [transpharmation.com]
- 8. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMA401, an angiotensin II type 2 receptor antagonist blocks visceral hypersensitivity and colonic hyperpermeability in rat model of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Olodanrigan (EMA401): Application Notes and Protocols for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] It has been a subject of significant research interest as a potential therapeutic agent for neuropathic pain, a condition often refractory to existing treatments.[1][4] These application notes provide a comprehensive overview of the research applications of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and offering detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its analgesic effects by blocking the Angiotensin II (AngII) Type 2 Receptor (AT2R).[1][2][3] In pathological states such as neuropathic pain, the AngII/AT2R signaling pathway is upregulated in sensory neurons, specifically in the dorsal root ganglion (DRG). Activation of AT2R by AngII leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), including p38 and p42/p44 (also known as ERK1/2).[1][3] This signaling cascade contributes to neuronal hyperexcitability and sprouting of DRG neurons, which are key cellular mechanisms underlying the generation and maintenance of neuropathic pain.[1][3] this compound, by selectively antagonizing the AT2R, inhibits the activation of p38 and p42/p44 MAPK, thereby reducing neuronal hyperexcitability and alleviating pain.[1][3]
Caption: Proposed signaling pathway for this compound's analgesic effect.
Research Applications
This compound has been primarily investigated for the treatment of peripheral neuropathic pain conditions.
-
Postherpetic Neuralgia (PHN): This is a debilitating chronic pain condition that can follow a shingles infection. This compound showed promise in early clinical trials for reducing pain in PHN patients.
-
Painful Diabetic Neuropathy (PDN): A common complication of diabetes characterized by nerve damage and chronic pain. This compound has also been evaluated for its efficacy in this patient population.
-
Preclinical Neuropathic Pain Models: this compound has been studied in various animal models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, to elucidate its mechanism of action and analgesic properties.[1]
Summary of Clinical Trial Data
This compound has been evaluated in Phase 2 clinical trials for both Postherpetic Neuralgia (PHN) and Painful Diabetic Neuropathy (PDN). However, these trials were prematurely terminated due to findings of preclinical liver toxicity with long-term administration, although this was not observed in the trial participants.[4] The available efficacy data, while not conclusive due to the early termination, suggested a potential clinical benefit.
| Study | Condition | Treatment Arms | Number of Patients (Enrolled/Planned) | Primary Outcome | Key Findings | Reference |
| EMPHENE (NCT03094195) | Postherpetic Neuralgia (PHN) | Placebo (b.i.d.), this compound 25 mg (b.i.d.), this compound 100 mg (b.i.d.) | 129 / 360 | Change in weekly mean of 24-hour average pain score (NRS) from baseline to week 12. | Numerically greater reduction in pain score for the 100 mg arm vs. placebo, but not statistically significant (Treatment Difference: -0.5; 95% CI: -1.6 to 0.6; p=0.35). | [1][2][3] |
| EMPADINE (NCT03297294) | Painful Diabetic Neuropathy (PDN) | Placebo (b.i.d.), this compound 100 mg (b.i.d.) | 137 / 400 | Change in weekly mean of 24-hour average pain score (NRS) from baseline to week 12. | Numerically greater reduction in pain score for the 100 mg arm vs. placebo, approaching statistical significance (Treatment Difference: -0.6; 95% CI: -1.4 to 0.1; p=0.10). | [1][2][3] |
| Phase 2a (ACTRN12611000822987) | Postherpetic Neuralgia (PHN) | Placebo, this compound 100 mg (b.i.d.) | 183 | Change in mean pain intensity (NRS) from baseline to the last week of 28 days of dosing. | Statistically significant reduction in pain score for the this compound group vs. placebo (Mean reduction: -2.29 vs. -1.60; p=0.0066). | [5] |
b.i.d. = twice daily; NRS = Numeric Rating Scale; CI = Confidence Interval.
Experimental Protocols
The following are detailed protocols representative of the preclinical research conducted with this compound.
In Vitro Protocol: Inhibition of MAPK Activation in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol is based on the methodologies described by Anand et al., 2015, in Molecular Pain.
Objective: To determine the effect of this compound on Angiotensin II- and Nerve Growth Factor (NGF)-induced activation of p38 and p42/p44 MAPK in cultured human DRG neurons.
Materials:
-
Human dorsal root ganglia (obtained from a licensed tissue bank)
-
Collagenase/Dispase
-
Neurobasal medium supplemented with B27, penicillin/streptomycin, and L-glutamine
-
Poly-L-lysine and laminin-coated culture plates or coverslips
-
Recombinant human Nerve Growth Factor (NGF)
-
Angiotensin II (AngII)
-
This compound (EMA401)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-phospho-p42/p44 MAPK
-
Fluorescently labeled secondary antibodies
-
4% Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
Procedure:
-
DRG Neuron Isolation and Culture:
-
Aseptically dissect human DRG and transfer to a culture dish containing chilled dissociation medium.
-
Mince the ganglia into small pieces and incubate with a collagenase/dispase solution at 37°C to dissociate the tissue into a single-cell suspension.
-
Gently triturate the cell suspension and plate the neurons onto poly-L-lysine and laminin-coated culture vessels.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 48 hours before treatment.
-
-
Treatment:
-
Prepare stock solutions of NGF, AngII, and this compound in appropriate vehicles.
-
After 48 hours in culture, treat the DRG neurons with the following conditions for 30 minutes at 37°C:
-
Vehicle control
-
NGF (100 ng/mL)
-
AngII (10 nM)
-
AngII (10 nM) + this compound (100 nM)
-
This compound (100 nM) alone
-
-
-
Immunofluorescence Staining:
-
Following treatment, fix the cells with 4% PFA for 30 minutes.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against phospho-p38 and phospho-p42/p44 MAPK overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-p38 and phospho-p42/p44 MAPK in the neurons using image analysis software.
-
Compare the signal intensity between the different treatment groups.
-
Caption: Experimental workflow for in vitro analysis of this compound.
In Vivo Protocol: Chronic Constriction Injury (CCI) Model in Rats
This protocol is a representative procedure for inducing neuropathic pain in rats to test the efficacy of this compound.
Objective: To evaluate the analgesic effect of orally administered this compound on mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound (EMA401)
-
Vehicle for oral gavage (e.g., 10% DMSO in corn oil)
-
Von Frey filaments for assessing mechanical allodynia
-
Animal enclosures with appropriate bedding
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 14 days to allow for the development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (Baseline):
-
Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.
-
Establish a baseline PWT for each animal before drug administration.
-
-
Drug Administration:
-
Randomly assign the animals to treatment groups:
-
Vehicle control (oral gavage)
-
This compound (e.g., 10 mg/kg, oral gavage)
-
-
Administer the treatment daily for a specified period (e.g., 7-14 days).
-
-
Post-Treatment Assessment of Mechanical Allodynia:
-
At various time points after drug administration (e.g., daily before the next dose), re-assess the PWT as described in step 2.
-
Continue monitoring PWT throughout the treatment period.
-
-
Data Analysis:
-
Compare the PWT between the vehicle- and this compound-treated groups over time.
-
A significant increase in PWT in the this compound group compared to the vehicle group indicates an analgesic effect.
-
Conclusion
This compound represents a novel therapeutic approach for neuropathic pain by targeting the AT2R. Preclinical studies have demonstrated its ability to modulate key pain signaling pathways, and early clinical data, though incomplete, suggested potential analgesic efficacy in patients. While its development was halted due to preclinical safety concerns, the research on this compound has provided valuable insights into the role of the renin-angiotensin system in pain pathophysiology and highlights the AT2R as a promising target for future drug development in this area. The protocols and data presented here serve as a resource for researchers continuing to explore this and related pathways for the treatment of chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Olodanrigan in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), a G-protein coupled receptor (GPCR).[1] The activation of AT2R by its endogenous ligand, Angiotensin II, is implicated in various physiological and pathophysiological processes, including neuropathic pain. The analgesic effect of this compound is attributed to its ability to inhibit the Angiotensin II-induced activation of p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathways in dorsal root ganglion neurons.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize AT2R antagonists.
Signaling Pathway of this compound's Antagonistic Action
The binding of Angiotensin II to the AT2R initiates a signaling cascade that results in the phosphorylation and activation of p38 MAPK. This compound acts by competitively binding to the AT2R, thereby preventing Angiotensin II from binding and subsequently inhibiting the downstream signaling pathway.
Quantitative Data for this compound in HTS Assays
The following table summarizes key quantitative metrics for this compound and representative data for a typical AT2R antagonist high-throughput screening campaign.
| Parameter | Value | Source/Reference |
| This compound (EMA401) IC50 | 26 nM | Competitive binding assay for human AT2R.[2] |
| Assay Type | Calcium Mobilization Assay | Representative for GPCR antagonist screening.[3] |
| Z' Factor | 0.74 | Indicates excellent assay quality for HTS.[3] |
| Hit Rate (Primary Screen) | 1.01% | Based on a screen of 16,000 compounds.[3] |
| Confirmed Hit Rate | 0.03% | After dose-response confirmation.[3] |
High-Throughput Screening Experimental Protocols
Two primary HTS methodologies are presented for the identification and characterization of AT2R antagonists like this compound: a cell-based calcium mobilization assay for primary screening and a biochemical competitive binding assay for hit confirmation and potency determination.
Primary HTS: Homogeneous Calcium Mobilization Assay
This assay is designed to identify compounds that inhibit the Angiotensin II-induced increase in intracellular calcium in cells expressing the human AT2R.
Experimental Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Olodanrigan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olodanrigan (also known as EMA401) is a selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It has been investigated as a potential therapeutic agent for neuropathic pain.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for quantifying the analyte in human plasma. Additionally, a general High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is outlined as a potential alternative or complementary technique.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R). This antagonism is thought to inhibit the augmented activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK) induced by Angiotensin II binding to AT2R. The downstream effect is the inhibition of dorsal root ganglion (DRG) neuron hyperexcitability and sprouting, which are key mechanisms in the pathophysiology of neuropathic pain.[1]
Method 1: LC-MS/MS for Quantification of this compound in Human Plasma
This method describes a sensitive and selective approach for the determination of this compound in human plasma, which is suitable for pharmacokinetic studies in a clinical research setting.
Data Presentation: Method Validation Summary
The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision (CV%) at LLOQ | < 20% |
| Intra-day Accuracy | 92.5% - 108.3% |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Accuracy | 95.1% - 105.7% |
| Inter-day Precision (CV%) | ≤ 10.2% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d5
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2EDTA as anticoagulant)
2. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: Hold at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 508.6 → 292.2 (Quantifier), m/z 508.6 → 118.1 (Qualifier)
-
This compound-d5 (IS): m/z 513.6 → 297.2
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples with each batch of study samples to ensure the accuracy and precision of the run.
Method 2: HPLC-UV for this compound Detection
This method provides a more accessible but typically less sensitive alternative to LC-MS/MS. It is suitable for the analysis of bulk drug substance or formulations where higher concentrations are expected.
Data Presentation: Method Performance Summary
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Precision (CV%) | < 5% |
| Accuracy | 95% - 105% |
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid, analytical grade
2. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL
Conclusion
The LC-MS/MS method presented offers a highly sensitive and specific protocol for the quantification of this compound in human plasma, making it the gold standard for pharmacokinetic and clinical studies. The HPLC-UV method, while less sensitive, provides a reliable alternative for quality control and analysis of higher concentration samples. The selection of the appropriate method should be based on the specific requirements of the analysis, including the sample matrix, expected concentration range, and the need for high throughput. Proper method validation according to regulatory guidelines is essential before application to sample analysis.
References
Application Notes and Protocols: Investigating the Potential Role of Olodanrigan in Long-Term Potentiation
Disclaimer: To date, there are no direct published studies investigating the effects of Olodanrigan on long-term potentiation (LTP). The following application notes and protocols are a hypothetical framework based on the known mechanism of this compound as an Angiotensin II Type 2 Receptor (AT2R) antagonist and established methodologies for LTP studies. These are intended to serve as a guide for researchers interested in exploring this novel area of investigation.
Introduction
This compound (EMA401) is a selective, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] It has been primarily investigated for its analgesic properties in neuropathic pain.[1][2] The mechanism of action is thought to involve the inhibition of downstream signaling cascades, including the p38 and p42/p44 MAPK pathways.[1] Given that these pathways are also implicated in synaptic plasticity, it is plausible that this compound could modulate long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4]
These application notes provide a theoretical basis and experimental protocols for investigating the potential effects of this compound on LTP in hippocampal slices, a well-established model for studying synaptic plasticity.
Hypothesized Mechanism of Action
Angiotensin II, through AT2R, can influence neuronal excitability and plasticity. By blocking AT2R, this compound may modulate LTP through several potential mechanisms:
-
Modulation of MAPK Signaling: The p38 and p42/p44 MAPK pathways are crucial for the induction and maintenance of LTP. This compound's inhibitory effect on these pathways could potentially alter the threshold for LTP induction or affect its long-term stability.
-
Regulation of Neuronal Excitability: AT2R activation has been linked to changes in ion channel function. By antagonizing this receptor, this compound might influence the postsynaptic depolarization required to trigger LTP.
-
Neuroinflammatory Pathways: Angiotensin II can promote neuroinflammation, which can, in turn, affect synaptic plasticity. This compound's potential anti-inflammatory effects could create a more permissive environment for LTP.
Quantitative Data Presentation
As there is no existing data, the following table is a template for researchers to systematically record their findings when investigating the effects of this compound on LTP.
| Experimental Group | This compound Concentration (µM) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (mV/ms) | % Potentiation | n (slices) |
| Control (Vehicle) | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentrations. Ensure the final DMSO concentration in the aCSF is consistent across all experimental groups and does not exceed 0.1%.
-
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (6-8 weeks old)
-
Procedure:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface chamber and allow them to recover for at least 1 hour at room temperature, continuously perfused with oxygenated aCSF.
-
Electrophysiological Recording and LTP Induction
-
Setup: Standard in vitro electrophysiology rig with a microelectrode amplifier, digitizer, and data acquisition software.
-
Procedure:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal fEPSP amplitude.
-
After establishing a stable baseline, perfuse the slices with either vehicle (aCSF with DMSO) or this compound at the desired concentration for 30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.[5]
-
Continue to record fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound in modulating LTP.
Caption: Experimental workflow for studying this compound's effect on LTP.
References
Application Notes and Protocols for Olodanrigan in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Olodanrigan (also known as EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, in primary neuron cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
This compound is a peripherally restricted, orally active, and highly selective antagonist of the angiotensin II type 2 receptor (AT2R).[1][2] It has shown promise as a novel therapeutic agent for neuropathic pain.[1][2] In primary neuron cultures, particularly dorsal root ganglion (DRG) neurons, this compound has been demonstrated to modulate key signaling pathways involved in neuronal sensitization and neurite outgrowth.[1] These application notes are intended to provide researchers with the necessary information to effectively utilize this compound in in vitro neuronal models.
Mechanism of Action
This compound exerts its effects by blocking the angiotensin II (AngII) type 2 receptor (AT2R). In the context of primary neurons, particularly sensory neurons of the dorsal root ganglia (DRG), this antagonism has been shown to inhibit the downstream signaling cascades activated by AngII. The primary mechanism involves the attenuation of AngII-induced phosphorylation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1] This inhibition of MAPK signaling is believed to underlie the compound's ability to reduce neuronal hyperexcitability and modulate neurite sprouting, which are key processes in the development of neuropathic pain.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in primary DRG neuron cultures as reported in preclinical studies.
Table 1: Effect of this compound on Angiotensin II-Induced MAPK Phosphorylation
| Treatment Group | p-p38 MAPK Signal Intensity (Arbitrary Units) | p-p42/44 MAPK Signal Intensity (Arbitrary Units) |
| Vehicle Control | ~100 | ~100 |
| Angiotensin II (10 nM) | ~180 | ~175 |
| Angiotensin II (10 nM) + this compound (100 nM) | ~110 | ~120 |
| Nerve Growth Factor (NGF) (100 ng/mL) | ~175 | ~180 |
Data are estimations derived from graphical representations in Anand et al., 2015.[1]
Table 2: Effect of this compound on Neurite Outgrowth in Primary DRG Neurons
| Treatment Group | Effect on Neurite Outgrowth |
| Angiotensin II | Increased neurite length |
| AT2R Agonist (C21) | Increased neurite length |
| This compound (10 nM and 100 nM) | Inhibition of AngII-induced neurite outgrowth |
Qualitative summary based on findings from Anand et al., 2015.[1]
Table 3: Effect of this compound on Capsaicin-Induced Calcium Responses in Primary DRG Neurons
| Treatment Group | Effect on Capsaicin Response |
| Angiotensin II | Sensitization of capsaicin-induced calcium influx |
| This compound (100 nM) | Inhibition of AngII-mediated sensitization of capsaicin responses |
Qualitative summary based on findings from Anand et al., 2015.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound in primary neuron cultures are provided below.
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of primary DRG neurons from rodents, a common model for studying the effects of this compound.
Materials:
-
E15-E18 rat or mouse embryos
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Collagenase/Dispase solution
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent according to approved institutional protocols.
-
Dissect embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the dorsal root ganglia from the spinal column.
-
Transfer the collected DRGs to a tube containing collagenase/dispase solution and incubate at 37°C for 30-45 minutes.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in pre-warmed complete Neurobasal medium.
-
Plate the neurons onto poly-D-lysine/laminin-coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to adhere and extend neurites for at least 48 hours before initiating experiments.
Protocol 2: this compound Treatment and Analysis of MAPK Phosphorylation by Immunofluorescence
This protocol outlines the steps to treat primary DRG neurons with this compound and assess its effect on AngII-induced MAPK phosphorylation.
Materials:
-
Primary DRG neuron cultures (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Angiotensin II (AngII)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-phospho-p42/44 MAPK
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Prepare working solutions of this compound and AngII in complete Neurobasal medium. A final DMSO concentration of <0.1% is recommended.
-
Pre-treat the DRG neuron cultures with this compound (e.g., 100 nM) for 30 minutes.
-
Add AngII (e.g., 10 nM) to the cultures and incubate for an additional 15-30 minutes. Include appropriate controls (vehicle, AngII alone, this compound alone).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against p-p38 and p-p42/44 MAPK overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize the staining using a fluorescence microscope.
-
Quantify the fluorescence intensity of p-p38 and p-p42/44 MAPK in the neuronal cell bodies.
Protocol 3: Neurite Outgrowth Assay
This protocol can be used to evaluate the effect of this compound on neurite extension in primary DRG neurons.
Materials:
-
Primary DRG neuron cultures (from Protocol 1)
-
This compound
-
Angiotensin II
-
Fixative (e.g., 4% PFA)
-
Neuronal marker antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Imaging system with neurite outgrowth analysis software
Procedure:
-
Plate DRG neurons at a low density to allow for clear visualization of individual neurites.
-
After 24 hours, treat the neurons with this compound, AngII, or a combination of both. Include a vehicle control.
-
Incubate the cultures for 48-72 hours.
-
Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin.
-
Acquire images of multiple random fields for each treatment condition.
-
Use an automated image analysis software to quantify neurite length, number of branches, and the percentage of neurite-bearing cells.
Protocol 4: Calcium Imaging of Capsaicin Responses
This protocol details how to measure changes in intracellular calcium in response to capsaicin, and how this compound modulates this response.
Materials:
-
Primary DRG neuron cultures on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution with calcium)
-
This compound
-
Angiotensin II
-
Capsaicin
-
Fluorescence imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).
Procedure:
-
Load the DRG neuron cultures with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with the extracellular recording solution to remove excess dye.
-
Mount the dish/coverslip on the imaging system and allow the cells to equilibrate.
-
Acquire a baseline fluorescence recording.
-
To assess sensitization, first perfuse the cells with AngII for a few minutes, followed by a brief application of capsaicin.
-
To test the effect of this compound, pre-incubate the cells with this compound for a designated period (e.g., 15-30 minutes) before the AngII and capsaicin application.
-
Record the changes in fluorescence intensity or ratio over time.
-
Analyze the data by measuring the peak amplitude and the area under the curve of the calcium transients in response to capsaicin.
Visualizations
Signaling Pathway of this compound in Primary Neurons
Caption: this compound inhibits AngII-induced MAPK signaling.
Experimental Workflow for Assessing this compound's Effect on MAPK Phosphorylation
Caption: Workflow for immunofluorescence analysis.
References
- 1. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Olodanrigan concentration for experiments
Welcome to the technical support center for Olodanrigan (EMA401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary mechanism of action involves the inhibition of the downstream signaling cascade that is activated by Angiotensin II binding to AT2R. Specifically, this compound has been shown to inhibit the augmented activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), which plays a role in neuronal hyperexcitability and has been a focus of neuropathic pain research.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical research to investigate the role of the AT2R in various physiological and pathological processes. Its most prominent application has been in the study of neuropathic pain. It has been evaluated in models of postherpetic neuralgia and painful diabetic neuropathy.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: Has this compound been used in clinical trials?
Yes, this compound progressed to Phase II clinical trials for the treatment of neuropathic pain, including postherpetic neuralgia and painful diabetic neuropathy. However, its clinical development was terminated due to observations of potential liver toxicity in preclinical studies. Researchers should be aware of this potential toxicity in their experimental designs.
Experimental Protocols and Data
Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the specific cell type, experimental model, and assay conditions. The following table summarizes previously reported concentrations for both in vitro and in vivo studies.
| Application | Model System | Concentration/Dosage | Reference |
| In Vitro | Rat Dorsal Root Ganglion (DRG) Neurons | 10 nM, 100 nM | |
| In Vivo | Rats (Chronic Constriction Injury Model) | 1 mg/kg (intravenous) | |
| In Vivo | Rats (Chronic Constriction Injury Model) | 10 mg/kg (oral) | |
| In Vivo | Mice (Varicella Zoster Virus Model) | Not Specified |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). MedChemExpress suggests that a 10 mM stock solution can be prepared in DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Treatment of Dorsal Root Ganglion (DRG) Neurons
This protocol is a general guideline for treating cultured DRG neurons with this compound. Specific details for DRG neuron isolation and culture can be found in the cited literature.
-
Materials:
-
Cultured rat or mouse DRG neurons
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Angiotensin II (or other agonist to stimulate AT2R)
-
-
Procedure:
-
Culture DRG neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates
-
Olodanrigan Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions for Olodanrigan. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, with a shelf life of up to 3 years.[1][2]
Q2: How should I store this compound in solution?
A2: For this compound dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C, which should maintain stability for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound solutions at -20°C?
A3: While long-term storage at -80°C is recommended for solutions, storage at -20°C is suitable for shorter periods, typically up to one month.[3]
Q4: I am preparing this compound for an in vivo study. How should I handle the formulation?
A4: For in vivo experiments, it is best to prepare the working solution fresh on the day of use to ensure potency and avoid potential degradation.[4] If using a solvent like DMSO, keep the proportion low in the final formulation if the animal model is sensitive.[4] A common formulation for oral administration involves creating a homogeneous suspension in CMC-Na.[5]
Q5: My this compound in DMSO solution appears to have a reduced solubility. What could be the cause?
A5: DMSO is hygroscopic and can absorb moisture from the air. This moisture can reduce the solubility of compounds like this compound.[3][5] It is crucial to use fresh, anhydrous DMSO to ensure maximal solubility.[3][5]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [3] |
Troubleshooting Guide for Stability-Related Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions daily.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure proper storage temperatures are maintained. |
| Precipitation in stock solution | Exceeded solubility limit or solvent has absorbed moisture. | Use fresh, anhydrous DMSO.[5] If precipitation occurs upon preparation, gentle heating or sonication may aid dissolution.[6] |
| Loss of potency in formulated product | Chemical instability due to pH, light, or interaction with excipients. | Conduct a forced degradation study to identify degradation pathways. Perform excipient compatibility studies to select stable formulation components. |
| Unexpected peaks in HPLC analysis | Degradation products have formed. | Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[7] |
Experimental Protocols
While specific stability data for this compound is not extensively published, the following are generalized protocols that can be adapted to assess its stability and compatibility.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the this compound solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and solution at 60°C for 48 hours.
-
Photostability: Expose the solid powder and solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation.[10]
Caption: Workflow for a Forced Degradation Study.
General Protocol for a Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products or excipients.[3][7]
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and other stationary phase columns.
-
Test different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH levels.
-
-
Gradient Optimization: Develop a gradient elution program that provides the best separation of the API and its degradation products, which are generated from the forced degradation study.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the API and its degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: HPLC Method Development Workflow.
Signaling Pathway Implicated in this compound's Mechanism
This compound is an antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its analgesic effects are believed to involve the inhibition of MAPK signaling pathways.
Caption: this compound's Mechanism of Action.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. This compound Sodium | AT2R Antagonist | TargetMol [targetmol.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
Olodanrigan (EMA401) Technical Support Center
Welcome to the technical support center for Olodanrigan (EMA401). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may be encountered during experiments with this selective angiotensin II type 2 receptor (AT2R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, orally active, and peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R).[1][2][3] Its analgesic effect in neuropathic pain is believed to be mediated by the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway. This inhibition leads to the reduced activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), which in turn suppresses the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2][3]
Q2: What were the key findings from the clinical trials of this compound?
Q3: What is the recommended solvent for this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[9] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.
Troubleshooting Guides
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse events in long-term animal studies (e.g., elevated liver enzymes, weight loss). | As observed in long-term preclinical studies with monkeys, this compound may have a potential for hepatotoxicity with prolonged exposure.[7][8] | 1. Implement a regular monitoring schedule for liver function (e.g., ALT, AST) and animal welfare. 2. Consider reducing the duration of the study or the dosage. 3. Conduct a thorough histopathological examination of the liver and other major organs at the end of the study. |
| Lack of efficacy in a neuropathic pain model. | 1. Inappropriate pain model: The chosen model may not be suitable for the AT2R antagonism mechanism. 2. Insufficient dosage or bioavailability: The administered dose may not achieve the necessary therapeutic concentration. This compound has an oral bioavailability of approximately 33%.[10][11] 3. Timing of administration: The drug may have been administered at a suboptimal time point relative to the peak of the pain phenotype. | 1. Use a well-validated neuropathic pain model where AT2R is known to be involved, such as the chronic constriction injury (CCI) model.[3] 2. Perform pharmacokinetic studies to determine the plasma concentration of this compound in your animal model. Adjust the dosage accordingly. 3. Vary the timing of drug administration to cover different phases of pain development. |
| Variability in behavioral responses. | 1. Inconsistent drug administration: Oral gavage technique can lead to variability in absorption. 2. Subject-to-subject variability: Biological differences between animals can lead to varied responses. | 1. Ensure consistent and proper oral gavage technique. Consider alternative routes of administration if variability persists. 2. Increase the number of animals per group to improve statistical power. |
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in DRG neuron cultures. | 1. Cell health: Primary neuron cultures are sensitive to handling and culture conditions. 2. Reagent variability: Inconsistent quality of growth factors or other reagents. | 1. Standardize the protocol for DRG neuron isolation and culture. Monitor cell viability regularly. 2. Use high-quality, lot-tested reagents. |
| No effect on MAPK phosphorylation. | 1. Insufficient stimulation: The concentration of the stimulating agent (e.g., Angiotensin II) may be too low. 2. Timing of analysis: The peak of MAPK phosphorylation may have been missed. 3. This compound concentration: The concentration of this compound may be too high or too low. | 1. Perform a dose-response curve for Angiotensin II to determine the optimal stimulating concentration. 2. Conduct a time-course experiment to identify the peak of p38 and p42/p44 phosphorylation. 3. Test a range of this compound concentrations to determine the optimal inhibitory dose. |
| Difficulty replicating inhibition of capsaicin responses. | 1. Calcium imaging setup: Suboptimal dye loading, imaging parameters, or cell health can affect results. 2. Cellular sensitization: The in vitro model of sensitization may not be robust. | 1. Optimize the calcium imaging protocol, including dye concentration, loading time, and imaging frequency. 2. Ensure that the sensitization protocol (e.g., pre-treatment with a stimulating agent) is consistently applied. |
Quantitative Data Summary
Phase 2a Clinical Trial Efficacy Data (Postherpetic Neuralgia)
| Outcome | This compound (100 mg twice daily) | Placebo | p-value |
| Mean change in pain score from baseline to day 28 | -2.05 | -1.36 | 0.027 |
| Proportion of patients with ≥30% pain reduction | 54% | 36% | 0.03 |
| Proportion of patients with ≥50% pain reduction | 35% | 20% | 0.05 |
| Data from the Lancet, 2014; 383(9929):1637-47.[5] |
Preclinical Efficacy in the Rat CCI Model
| Compound | Route of Administration | Dose | Effect |
| This compound (EMA401) | p.o. | 10 mg/kg | Significant increase in paw withdrawal latencies at day 14 post-CCI.[3] |
| This compound (EMA401) | p.o. | 30 mg/kg | Alleviation of mechanical allodynia.[12] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.
-
Closure: Suture the muscle and skin layers.
-
Post-operative care: Administer analgesics and monitor the animal for signs of distress.
-
Behavioral testing: Assess for neuropathic pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) starting from a few days post-surgery.
In Vitro Analysis of MAPK Phosphorylation in DRG Neurons
-
Cell Culture: Culture primary rat DRG neurons on a suitable substrate (e.g., poly-L-lysine/laminin-coated plates).
-
Pre-treatment: Pre-incubate the neurons with this compound at the desired concentrations for a specified period (e.g., 30 minutes).
-
Stimulation: Add Angiotensin II to the culture medium at a pre-determined optimal concentration to stimulate the AT2R pathway.
-
Lysis: After the desired stimulation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38, total p38, phosphorylated p42/p44, and total p42/p44.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound's mechanism of action in neuropathic pain.
References
- 1. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (EMA401) / Novartis [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. novctrd.com [novctrd.com]
- 9. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 10. EMA401 - Wikipedia [en.wikipedia.org]
- 11. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Olodanrigan Solubility and Assay Technical Support Center
Welcome to the technical support center for Olodanrigan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to offer troubleshooting for common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[1][2] It is also soluble in Ethanol but is insoluble in water.[1]
Q2: Why is it important to use anhydrous DMSO?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds like this compound, potentially leading to precipitation of your stock solution over time. For consistent and reproducible results, it is crucial to use fresh or properly stored anhydrous DMSO.[2]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: this compound can be dissolved in DMSO at concentrations of 100 mg/mL.[1][2] For even higher concentrations, such as 200 mg/mL, the use of ultrasound may be necessary to facilitate dissolution.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with an ideal target of ≤ 0.1% for sensitive cell lines or long-term experiments. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Is there a salt form of this compound available with different solubility?
A5: Yes, a sodium salt of this compound is also available. While specific comparative solubility data is not provided in the search results, salt forms of compounds are often more soluble in aqueous solutions. If you are facing significant challenges with the solubility of this compound, exploring its sodium salt form may be a viable alternative.[3]
Troubleshooting Guide: Preventing this compound Precipitation in Assays
A common challenge encountered is the precipitation of this compound when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This phenomenon, often referred to as "solvent shock," can lead to inaccurate compound concentrations and unreliable experimental results.
Problem: My this compound solution becomes cloudy or forms a precipitate upon dilution in my aqueous assay buffer.
This is typically due to the rapid change in solvent polarity, causing the hydrophobic this compound to crash out of solution. Here are several troubleshooting steps to mitigate this issue:
-
Solution 1: Slow, Drop-wise Addition with Vortexing: Instead of pipetting the DMSO stock directly into the buffer, add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual introduction helps to disperse the compound more effectively and prevents the formation of localized high concentrations that can trigger precipitation.
-
Solution 2: Intermediate Dilution Step: Perform a serial dilution. First, create an intermediate dilution of your this compound stock in your cell culture medium. Then, use this intermediate dilution to prepare your final concentrations. This gradual reduction in DMSO concentration can help maintain the solubility of the compound.
-
Solution 3: Use of Surfactants (for non-cellular assays): For biochemical or enzyme-based assays, the addition of a small amount of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds. However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.
-
Solution 4: Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. While this will require adding a larger volume to your assay, it reduces the localized concentration of both the compound and the DMSO upon dilution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration Notes | Citations |
| DMSO | Soluble | Up to 100 mg/mL. Up to 200 mg/mL with ultrasound. | [1][2] |
| Ethanol | Soluble | 100 mg/mL | [1] |
| Water | Insoluble | < 0.1 mg/mL | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a series of working solutions of this compound in cell culture medium from a concentrated DMSO stock with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 50 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the highest desired final concentration in your experiment, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.
-
Perform serial dilutions from this solution using the complete cell culture medium to obtain the other desired final concentrations.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, corresponding to the highest concentration of DMSO used in the experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's mechanism of action signaling pathway.
References
troubleshooting Olodanrigan inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olodanrigan (EMA401). The information is designed to address potential inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why have clinical trial results for this compound appeared inconsistent?
Q2: What is the established mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In the context of neuropathic pain, its analgesic effect is understood to be mediated through the inhibition of the p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By blocking AT2R, this compound prevents the downstream activation of these MAPK pathways, which are implicated in neuronal hyperexcitability and the maintenance of chronic pain states.
Q3: What are the key preclinical models used to evaluate this compound's efficacy?
The Chronic Constriction Injury (CCI) model in rats is a widely used and relevant preclinical model for studying neuropathic pain and has been employed in the evaluation of this compound. This model mimics the mechanical and inflammatory components of nerve injury-induced pain.
Q4: Are there any known formulation issues that could lead to inconsistent results in preclinical studies?
Yes, the solubility and stability of this compound in vehicle solutions can impact its bioavailability and, consequently, its efficacy in in vivo experiments. It is crucial to ensure complete dissolution and to prepare fresh solutions for administration. For oral administration in rodents, a common formulation involves dissolving this compound in a small amount of DMSO and then suspending this solution in corn oil. Inconsistent preparation of this formulation can lead to variability in drug exposure.
Troubleshooting Inconsistent Results
| Issue | Potential Cause | Recommended Action |
| High variability in in vivo efficacy studies (e.g., CCI model) | Improper drug formulation and administration. | Ensure this compound is fully dissolved. A recommended method is to first dissolve in a minimal volume of DMSO before suspending in the final vehicle (e.g., corn oil). Prepare fresh formulations for each experiment to avoid degradation. Administer a consistent volume based on animal weight. |
| Inconsistent surgical procedure in the CCI model. | Standardize the surgical technique for the CCI model, particularly the tightness of the ligatures around the sciatic nerve. Ensure all researchers are trained on the same protocol. | |
| Insufficient statistical power. | Conduct a power analysis before starting the study to determine the appropriate number of animals per group to detect a statistically significant effect. | |
| Lack of effect in in vitro neuronal excitability assays | Low cell viability or unhealthy neuronal cultures. | Ensure optimal culture conditions for dorsal root ganglion (DRG) neurons or other relevant cell lines. Assess cell viability before and after the experiment. |
| Incorrect concentration of this compound. | Perform a dose-response study to determine the optimal concentration of this compound for inhibiting Angiotensin II-induced neuronal activation in your specific cell model. | |
| Issues with MAPK activation detection. | Optimize the Western blot or other immunoassay protocols for detecting phosphorylated p38 and p42/p44 MAPK. Use appropriate positive and negative controls. | |
| Contradictory findings on MAPK pathway inhibition | Timing of sample collection. | MAPK activation can be transient. Establish a time-course experiment to identify the peak of Angiotensin II-induced MAPK phosphorylation to ensure you are measuring the inhibitory effect of this compound at the most relevant time point. |
| Cell line or primary cell variability. | Be aware that the response to Angiotensin II and this compound may vary between different cell lines and primary neuronal preparations. Characterize the AT2R expression levels in your chosen model. |
Key Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a neuropathic pain state in rats to evaluate the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the lateral aspect of the thigh of the desired limb.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the connective tissue to free the nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for at least 3-5 days before behavioral testing.
-
Administer this compound or vehicle according to the study design and assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test).
In Vitro MAPK Activation Assay in DRG Neurons
Objective: To determine if this compound inhibits Angiotensin II-induced phosphorylation of p38 and p42/p44 MAPK in primary dorsal root ganglion (DRG) neurons.
Materials:
-
Primary rat DRG neuron culture
-
Angiotensin II
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-p42/p44, anti-total-p42/p44
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate DRG neurons and allow them to adhere and extend neurites.
-
Pre-treat the neurons with various concentrations of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the neurons with Angiotensin II at a concentration known to induce MAPK activation for a specific duration (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38 and p42/p44 MAPK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.
Visualizations
Caption: Mechanism of action of this compound in neuropathic pain.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Caption: Logical troubleshooting workflow for inconsistent this compound results.
Technical Support Center: Olodanrigan Off-Target Effects Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Olodanrigan (EMA401) encountered during pre-clinical and clinical research. The primary focus is on understanding and mitigating the hepatotoxicity that led to the termination of its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its therapeutic effect, particularly in neuropathic pain, is believed to stem from the inhibition of the Angiotensin II (AngII)/AT2R pathway. This inhibition leads to the downregulation of p38 and p42/p44 MAPK activation, which in turn reduces the hyperexcitability of dorsal root ganglion (DRG) neurons.[1]
Q2: What is the major off-target effect of concern for this compound?
A2: The clinical development of this compound was terminated due to findings of preclinical hepatotoxicity.[2][3] This liver toxicity was observed in long-term (39-week) studies in cynomolgus monkeys.[2][3] While not observed in shorter-term clinical trials in humans, this finding represents a significant safety concern.[4]
Q3: What is the suspected mechanism of this compound-induced hepatotoxicity?
A3: The leading hypothesis for this compound's hepatotoxicity is the formation of a reactive acyl glucuronide metabolite.[3] This metabolite can covalently bind to liver proteins, forming protein adducts. These adducts may act as haptens, triggering an immune-mediated liver injury.[3]
Q4: My in vitro cell-based assays show a discrepancy with this compound's known on-target potency. What could be the issue?
A4: Discrepancies between biochemical and cell-based assay results can arise from several factors. For this compound, it's important to verify the expression and functionality of the AT2R in your chosen cell line. Additionally, consider factors like compound solubility, cell membrane permeability, and potential for active transport in or out of the cell.
Q5: How can I proactively assess the risk of hepatotoxicity for my AT2R antagonist candidate?
A5: A multi-pronged in vitro approach is recommended early in development. This should include assays to evaluate the potential for reactive metabolite formation (specifically acyl glucuronides), mitochondrial toxicity, cholestasis (bile salt export pump inhibition), and oxidative stress. Utilizing a panel of these assays can provide a comprehensive risk profile.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity Observed in In Vitro Models
Symptoms:
-
Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in cell culture supernatant.
-
Decreased cell viability in hepatocyte-based assays.
-
Morphological changes in hepatocytes (e.g., blebbing, detachment).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Formation of Reactive Acyl Glucuronide Metabolites | 1. Assess Acyl Glucuronide Reactivity: Perform an in vitro assay to determine the rate of acyl migration of the this compound-glucuronide conjugate. A higher rate suggests greater reactivity.2. Covalent Binding Assay: Use radiolabeled this compound in incubations with human liver microsomes or hepatocytes to quantify the extent of covalent binding to proteins.3. Structural Modification (SAR): If reactive metabolite formation is confirmed, consider structure-activity relationship (SAR) studies to design analogs with a lower propensity for glucuronidation at the carboxylic acid moiety or that form more stable glucuronides. |
| Mitochondrial Dysfunction | 1. Glu/Gal Assay: Compare this compound's cytotoxicity in hepatocytes cultured in glucose-rich versus galactose-rich media. Increased toxicity in galactose medium suggests mitochondrial impairment.2. Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-10 to assess changes in mitochondrial membrane potential upon this compound treatment.3. Oxygen Consumption Rate (OCR) Assay: Measure the effect of this compound on cellular respiration using techniques like Seahorse XF analysis. |
| Inhibition of Bile Salt Export Pump (BSEP) | 1. BSEP Inhibition Assay: Utilize membrane vesicles expressing human BSEP to determine the IC50 of this compound for the inhibition of taurocholate transport.2. Hepatocyte Sandwich Culture Assay: Assess the biliary excretion index (BEI) of a fluorescent bile salt analog in the presence of this compound to evaluate its impact on cholestasis. |
| Induction of Oxidative Stress | 1. Reactive Oxygen Species (ROS) Assay: Measure the generation of ROS in hepatocytes treated with this compound using fluorescent probes like DCFDA.2. Glutathione (GSH) Depletion Assay: Quantify intracellular GSH levels to determine if this compound treatment leads to the depletion of this key antioxidant. |
Illustrative Quantitative Data for Hepatotoxicity Assessment
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound, as such specific quantitative preclinical data is not publicly available.
| Assay | Endpoint | Illustrative Result (this compound) | Illustrative Result (Control Compound) | Interpretation |
| Acyl Glucuronide Reactivity | Acyl Migration Half-life (t1/2) | 2.5 hours | > 24 hours | Rapid acyl migration suggests the formation of a reactive metabolite. |
| Covalent Binding | pmol equivalents/mg protein | 150 | < 10 | Significant covalent binding indicates the formation of protein adducts. |
| Mitochondrial Toxicity (Glu/Gal) | IC50 Fold-Shift (Gal/Glu) | 5.2 | 1.1 | A >3-fold shift suggests mitochondrial liability. |
| BSEP Inhibition | IC50 | 15 µM | > 100 µM | Moderate inhibition of BSEP may contribute to cholestatic injury. |
| Oxidative Stress (ROS) | Fold-Increase in ROS | 3.8 | 1.2 | Significant induction of ROS indicates oxidative stress. |
Experimental Protocols & Methodologies
Protocol 1: Acyl Glucuronide Reactivity Assay
Objective: To assess the chemical reactivity of this compound's acyl glucuronide metabolite by measuring its rate of acyl migration.
Methodology:
-
Biosynthesis of this compound Acyl Glucuronide:
-
Incubate this compound (10 µM) with human liver microsomes (1 mg/mL) fortified with UDPGA (2 mM) in phosphate buffer (pH 7.4) at 37°C for 2 hours.
-
Terminate the reaction by adding acetonitrile.
-
Centrifuge to pellet the protein and use the supernatant containing the acyl glucuronide for the next step.
-
-
Acyl Migration Assessment:
-
Incubate the supernatant at 37°C and sample at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Analyze the samples by LC-MS/MS to monitor the disappearance of the parent acyl glucuronide and the formation of its isomers.
-
-
Data Analysis:
-
Calculate the half-life (t1/2) of the parent acyl glucuronide. A shorter half-life indicates higher reactivity.
-
Protocol 2: Mitochondrial Toxicity - Glu/Gal Assay
Objective: To determine if this compound induces mitochondrial toxicity by comparing its cytotoxicity in cells reliant on glycolysis versus oxidative phosphorylation.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in two types of media:
-
High-glucose medium (25 mM glucose).
-
Galactose medium (10 mM galactose, 5 mM glucose).
-
-
-
Compound Treatment:
-
Plate HepG2 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound in both types of media for 24 hours.
-
-
Cytotoxicity Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the IC50 value for this compound in both glucose and galactose media.
-
Determine the IC50 fold-shift (IC50 glucose / IC50 galactose). A fold-shift greater than 3 is indicative of mitochondrial toxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound-induced hepatotoxicity.
Caption: Suspected pathway of this compound hepatotoxicity.
References
Olodanrigan Treatment Protocols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining Olodanrigan treatment protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2] Its therapeutic potential has been primarily investigated for neuropathic pain. The analgesic effect of this compound is understood to stem from its inhibition of the AngII/AT2R pathway, which in turn suppresses the activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1][2] This action helps to reduce the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key contributors to neuropathic pain.[1][2]
Q2: What were the key findings from preclinical and clinical studies of this compound?
Preclinical studies in rat models of neuropathic pain, such as the chronic constriction injury (CCI) model, demonstrated that oral administration of this compound (e.g., 10 mg/kg) significantly reduced pain hypersensitivity.[1] Phase 2 clinical trials showed promising results for the treatment of postherpetic neuralgia.[3] However, the development of this compound was discontinued due to findings of preclinical liver toxicity with long-term use.[3][4]
Q3: What are the recommended starting concentrations for in vitro studies with this compound?
Based on published research, effective concentrations for in vitro studies using rat DRG neurons are in the range of 10 to 100 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
In Vitro Experimentation: Dorsal Root Ganglion (DRG) Neuron Culture
Problem: Low viability or poor attachment of DRG neurons after isolation.
| Potential Cause | Troubleshooting Step |
| Suboptimal coating of culture surface | Ensure proper coating with poly-L-lysine followed by laminin to promote neuronal adhesion.[2][4] |
| Enzymatic digestion issues | Titrate the concentration and incubation time of collagenase and trypsin to achieve effective dissociation without excessive cell death.[2][4] |
| Mechanical stress during trituration | Gently triturate the ganglia to create a single-cell suspension, avoiding excessive force that can damage neurons.[2] |
| Contamination | Maintain sterile technique throughout the isolation and culture process to prevent bacterial or fungal contamination. |
Problem: Inconsistent results in this compound treatment of DRG cultures.
| Potential Cause | Troubleshooting Step |
| This compound solubility issues | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture medium.[2] |
| Variability in neuronal health | Ensure consistent neuron density and health across all experimental wells. Only use cultures with healthy, well-attached neurons exhibiting neurite outgrowth. |
| Inaccurate drug concentration | Calibrate pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of this compound in the culture medium. |
Biochemical Analysis: Western Blotting for Phosphorylated p38 MAPK
Problem: Weak or no signal for phosphorylated p38 MAPK.
| Potential Cause | Troubleshooting Step |
| Phosphatase activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[1] |
| Low protein abundance | Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for your target protein.[5] |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for detecting the phosphorylated form of the protein. |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) instead. |
Problem: High background on the western blot membrane.
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number and duration of wash steps with an appropriate buffer like TBST to remove non-specific antibody binding.[1] |
| Antibody cross-reactivity | Use a highly specific primary antibody. Consider performing a peptide competition assay to confirm antibody specificity. |
| Overexposure | Reduce the exposure time during chemiluminescent detection to minimize background signal. |
In Vivo Experimentation: Chronic Constriction Injury (CCI) Rat Model
Problem: High variability in pain behavior between animals in the CCI model.
| Potential Cause | Troubleshooting Step |
| Inconsistent ligature tension | Ensure the ligatures around the sciatic nerve are tied with consistent, gentle tension to produce a similar degree of constriction in all animals.[6] |
| Surgical variability | Standardize the surgical procedure, including the location of the incision and the handling of the sciatic nerve, to minimize inter-animal differences.[6][7] |
| Subjective behavioral scoring | Use a blinded observer for behavioral testing to reduce bias. Provide adequate training to ensure consistent scoring of pain responses. |
Problem: Lack of significant effect of this compound in the CCI model.
| Potential Cause | Troubleshooting Step |
| Inadequate drug dosage or administration | Verify the correct dosage calculation based on animal weight. For oral administration, ensure proper gavage technique to deliver the full dose. The reported effective dose is 10 mg/kg p.o. in rats.[1] |
| Timing of treatment and behavioral testing | Optimize the timing of drug administration relative to the peak of neuropathic pain development and the timing of behavioral assessments. |
| Pharmacokinetic issues | Consider potential issues with drug absorption or metabolism in your specific animal strain. |
Toxicology Screening: In Vitro Hepatotoxicity Assays
Problem: Difficulty in assessing this compound-induced liver toxicity in vitro.
| Potential Cause | Troubleshooting Step |
| Insensitive cell model | Use a metabolically active liver cell line, such as HepaRG™ cells, or primary human hepatocytes for a more accurate assessment of hepatotoxicity.[8] |
| Inappropriate toxicity endpoint | Measure multiple endpoints of cytotoxicity, such as LDH release (cell membrane integrity), ATP levels (metabolic activity), and apoptosis markers, to get a comprehensive view of the toxic effects.[8][9] |
| Short exposure time | For compounds that may cause toxicity through metabolites or over a longer duration, extend the incubation time with this compound (e.g., 48-72 hours).[10] |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro Concentration | 10 - 100 nM | Treatment of rat DRG neurons | [2] |
| In Vivo Dosage (Rat) | 10 mg/kg, p.o. | Chronic Constriction Injury (CCI) model | [1] |
| Clinical Trial Dosage | 100 mg b.i.d. | Phase 2 trial in postherpetic neuralgia | [7] |
Detailed Methodologies
A detailed, step-by-step protocol for the Chronic Constriction Injury (CCI) model in rats can be found in the JoVE article by Gabriela and colleagues.[11] For Western blotting of phosphorylated proteins, Abcam provides a comprehensive protocol and troubleshooting guide. Detailed protocols for the isolation and culture of rat DRG neurons are also available.[2][4]
Visualizations
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. researchgate.net [researchgate.net]
- 4. med64.com [med64.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
avoiding Olodanrigan precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential precipitation issues when working with Olodanrigan in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and is characterized as a hydrophobic compound. Due to its low aqueous solubility, this compound can precipitate when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium. This precipitation can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the known solubility properties of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.[1] The table below summarizes the available solubility data.
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (197.01 mM) | Selleck Chemicals[1] |
| DMSO | 200 mg/mL (394.03 mM) | MedChemExpress[2] |
| Ethanol | 100 mg/mL | Selleck Chemicals[1] |
| Water | Insoluble | Selleck Chemicals[1] |
Q3: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound in your experiments:
-
"Salting Out" Effect: This is the most common cause. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final cell culture medium will inevitably lead to precipitation.
-
Low Temperature: Cell culture media that is not pre-warmed to 37°C can reduce the solubility of this compound.[3][4]
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations in the culture medium can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though it is always best to keep this concentration as low as possible.[5]
-
pH of the Medium: The pH of the culture medium can influence the solubility of compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Rapid Dilution | Perform a serial dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of your culture medium.[3] |
| Cold Medium | Always pre-warm your cell culture medium to 37°C before adding the this compound solution.[3][4] |
| High Stock Concentration | While counterintuitive, starting with a very high stock concentration can sometimes exacerbate the "salting out" effect. If serial dilutions do not resolve the issue, try preparing a slightly lower concentration stock solution in DMSO. |
Issue 2: Precipitation After Incubation
If the media appears clear initially but shows precipitation after a few hours or days in the incubator, consider the following:
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may have limited stability in the culture medium over time. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Temperature Fluctuations | Minimize the time that culture plates are outside the incubator to avoid temperature cycling, which can affect solubility. |
| Cellular Metabolism | High cell density can lead to changes in the medium's pH, potentially affecting this compound's solubility. Ensure you are using an appropriate cell seeding density and consider changing the medium more frequently. |
| Evaporation | Increased concentration of media components due to evaporation can lead to precipitation. Ensure proper humidification in your incubator and use appropriate culture plates or sealing films. |
Experimental Protocols
Recommended Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation for in vitro cell-based assays. An in vitro study has successfully used this compound at concentrations of 10 nM and 100 nM.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM stock solution.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of your 10 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 nM, you could prepare a 100X intermediate solution (1 µM). To do this, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. Mix gently but thoroughly.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For a 1:100 dilution to achieve 100 nM from a 10 µM intermediate, add 10 µL of the intermediate to 990 µL of medium.
-
Gently mix the final working solution before adding it to your cells.
-
Important Considerations:
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level of your specific cell line (ideally ≤ 0.1%).[5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Visualizations
References
Olodanrigan Toxicity Assessment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers evaluating the in vitro effects of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist. Given that this compound's clinical development was halted due to preclinical findings of potential liver toxicity, a thorough understanding of its in vitro toxicity profile is critical. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges that may arise during the assessment of this compound's effects on cell lines.
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary mechanism is to block the binding of Angiotensin II (AngII) to AT2R. This inhibition prevents the activation of downstream signaling pathways that are often associated with cellular processes like proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to inhibit the AngII/AT2R-induced activation of p38 and p42/p44 MAP kinases.
Q2: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?
A2: This is not entirely unexpected and depends heavily on the cell line and experimental conditions. Here's why:
-
AT2R Expression: The cytotoxic or anti-proliferative effects of AT2R antagonists are contingent on the expression and functional activity of AT2R in the chosen cell line. Not all cell lines express AT2R at significant levels. We recommend verifying AT2R expression in your cell line via qPCR or Western blot before initiating cytotoxicity studies.
-
Cell-Specific Signaling: The functional outcome of AT2R signaling can be highly cell-type specific. In some contexts, AT2R activation promotes apoptosis, so its blockade by this compound might be expected to be pro-survival.[1][2] Conversely, in other cell types like glioblastoma, AT2R antagonism has been shown to inhibit proliferation.
-
Basal Activity: The effect of an antagonist is most pronounced in the presence of its agonist. If your culture medium lacks Angiotensin II, or if the cells do not produce it endogenously, the effect of this compound may be minimal. Consider adding AngII to stimulate the pathway and provide a condition where antagonism can be more robustly measured.
Q3: My cytotoxicity assay results are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results in cytotoxicity assays are a common challenge. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure that you are using cells from a consistent passage number and that they are in the logarithmic growth phase. Seeding density is critical; too few cells will result in a low signal, while too many can lead to over-confluency and altered metabolic states.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that your final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
-
Reagent and Plate Quality: Use high-quality, sterile reagents and tissue culture plates. "Edge effects" in 96-well plates can cause variability due to evaporation; consider leaving the outer wells empty or filling them with sterile PBS.
-
Incubation Times: Standardize all incubation times, from initial cell seeding to compound exposure and final assay reagent incubation.
Q4: Should I expect this compound to induce apoptosis or necrosis?
A4: The mode of cell death, if any, is likely cell-type dependent. Studies on AT2R modulation in various cell lines have shown that activating the receptor can induce apoptosis.[1][2][3] Therefore, blocking it with this compound might inhibit apoptosis in certain contexts. However, in cell types where AT2R signaling is pro-proliferative, its blockade could lead to cell cycle arrest or apoptosis. To determine the mechanism, consider running secondary assays such as caspase activity assays (for apoptosis) or LDH release assays (for necrosis) in parallel with your primary viability assay.
Quantitative Data Summary
While comprehensive public data on this compound's cytotoxicity across a wide range of cell lines is limited, the following table provides an illustrative example of how IC50 (half-maximal inhibitory concentration) values could be presented. These hypothetical values are based on qualitative findings in the literature (e.g., anti-proliferative effects in glioblastoma) and the known preclinical toxicity concerns (e.g., liver).
| Cell Line | Cell Type | Assay Type | Incubation Time (hrs) | Hypothetical IC50 (µM) | Notes |
| TB77 | Glioblastoma | SRB Assay | 72 | 35 | Represents a cancer cell line where AT2R antagonism may inhibit proliferation. |
| SH-SY5Y | Neuroblastoma | MTT Assay | 48 | > 100 | Represents a neuronal-like cell line, the primary target for this compound's intended therapeutic effect. |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 72 | 50 | Represents a liver cell line to investigate potential hepatotoxicity. |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not derived from direct experimental results for this compound. Researchers must determine these values empirically for their specific cell lines and experimental conditions.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound's mechanism of action as an AT2R antagonist.
Experimental Workflow
Caption: General workflow for assessing this compound's cytotoxicity.
Detailed Experimental Protocols
The following are standard protocols for common colorimetric cytotoxicity assays. These should be optimized for your specific cell line and laboratory conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free medium is recommended for the final incubation step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: SRB (Sulforhodamine B) Assay
This assay determines cell density based on the measurement of total cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells. After the final wash, remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Reading: Measure the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.
References
Olodanrigan In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of conducting in vivo studies with Olodanrigan (also known as EMA401). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its analgesic effect in neuropathic pain models is understood to stem from the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway. This blockade prevents the subsequent activation of p38 and p42/p44 MAPK, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2]
Q2: What is the most significant challenge observed in long-term in vivo studies with this compound?
The primary challenge and reason for the discontinuation of its clinical development is hepatotoxicity.[3] Phase II clinical trials were terminated prematurely after potential liver toxicity was identified in long-term preclinical animal studies.[3][4] Researchers planning chronic in vivo studies should implement rigorous monitoring of liver function parameters.
Q3: I am observing high variability and a lack of consistent efficacy in my animal model. What are the potential causes?
Several factors could contribute to inconsistent results:
-
Pharmacokinetics: this compound has been shown to be metabolically unstable in hepatocytes across all tested species and is subject to rapid absorption and elimination, primarily through bile.[5] This pharmacokinetic profile can lead to fluctuating plasma concentrations and a narrow therapeutic window. The timing of behavioral assessments relative to drug administration is critical.
-
Formulation and Solubility: this compound is insoluble in water.[2] Improper preparation or inconsistent suspension of the compound can lead to inaccurate and variable dosing. See the protocols section for a recommended vehicle.
-
Animal Model Selection: Discrepancies between preclinical and clinical outcomes are a common challenge in pain research.[6][7] While this compound showed promise in nerve injury models like the Chronic Constriction Injury (CCI) model[1][2], its efficacy was not definitively confirmed in human clinical trials for neuropathic pain.[3] The choice of animal model and its translational relevance is a critical consideration.
Q4: I'm having trouble dissolving this compound for my in vivo study. What is a recommended formulation for oral administration?
Given its insolubility in aqueous solutions, a common and effective method for preparing this compound for oral gavage in rodents is to create a suspension. A frequently used vehicle is 10% DMSO in 90% Corn Oil .[1] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2] Ensure the mixture is thoroughly vortexed to create a homogenous suspension before each administration.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of distress or weight loss during a long-term study. What should I investigate?
Issue 2: Lack of Expected Analgesic Effect
-
Question: I am not observing a significant increase in paw withdrawal latency or threshold after administering this compound. How can I troubleshoot this?
-
Answer: Use the following workflow to diagnose the problem.
Data Presentation
Table 1: Summary of this compound In Vivo Dosing Regimens
| Species | Animal Model | Administration Route | Dosage | Outcome Reference |
| Rat | Chronic Constriction Injury (CCI) | Oral (p.o.) | 10 mg/kg | Attenuation of theta power, increased paw withdrawal latencies.[1] |
| Rat | Chronic Constriction Injury (CCI) | Intravenous (i.v.) | 1 mg/kg | Significant increase in paw withdrawal latencies.[2] |
Table 2: Key Pharmacokinetic and Safety Challenges of this compound
| Parameter | Observation | Implication for In Vivo Studies | Reference |
| Metabolism | Metabolically unstable in hepatocytes of all species investigated. | Short half-life may require more frequent dosing or careful timing of endpoints. High potential for inter-species differences in metabolic profiles. | [5] |
| Elimination | Rapidly eliminated, predominantly via bile as an acylglucuronide metabolite. | Biliary excretion suggests enterohepatic recirculation is possible, which could complicate PK modeling. | [5] |
| Safety | Hepatotoxicity observed in long-term preclinical studies. | Chronic studies require diligent monitoring of liver health (e.g., serum chemistry, histology). This is a critical, dose-limiting toxicity. | [3][4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Administration (10 mg/kg)
-
Calculate Required Mass: Determine the total mass of this compound needed based on the average animal weight (e.g., 250g rat), desired dose (10 mg/kg), and number of animals. For a 250g rat, the dose is 2.5 mg.
-
Prepare Stock Solution (Optional but Recommended): To aid in dissolution, first prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 50 mg/mL).[1]
-
Prepare Vehicle: The recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1]
-
Final Formulation: Sequentially add the DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to make 1 mL of dosing solution at 5 mg/mL, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Homogenize: Vortex the solution vigorously for at least 1-2 minutes immediately before each administration to ensure a uniform suspension. The working solution should be prepared fresh daily.[1]
Protocol 2: General Workflow for a Neuropathic Pain Study (e.g., CCI Model)
This protocol outlines the major steps for assessing the efficacy of this compound in a model of neuropathic pain.
Signaling Pathway
The analgesic action of this compound is mediated by its antagonism of the AT2 receptor, which disrupts a key pain signaling cascade in sensory neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. novctrd.com [novctrd.com]
- 5. Non-clinical characterization of the disposition of EMA401, a novel small molecule angiotensin II type 2 receptor (AT2R) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Olodanrigan's Efficacy in Neuropathic Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Olodanrigan (EMA401) is a selective, orally active antagonist of the angiotensin II type 2 receptor (AT2R) that has been investigated as a potential therapeutic for neuropathic pain.[1][2] Its development, however, was halted due to preclinical findings of liver toxicity with long-term administration.[3][4][5] This guide provides a comparative overview of this compound's efficacy in preclinical and clinical disease models, alongside established treatments for neuropathic pain, namely gabapentin, pregabalin, and duloxetine.
Preclinical Efficacy in a Neuropathic Pain Model
This compound demonstrated potent anti-allodynic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. The following table summarizes the median effective dose (ED50) of this compound compared to standard-of-care analgesics, gabapentin and morphine, in reducing mechanical hypersensitivity.
| Compound | ED50 (mg/kg) | Route of Administration |
| This compound (EMA401) | 0.41 | Oral (p.o.) |
| Gabapentin | 39.9 | Oral (p.o.) |
| Morphine | 0.04 | Intravenous (i.v.) |
Clinical Efficacy in Neuropathic Pain Conditions
This compound underwent Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). While these trials were terminated prematurely, the available data offered insights into its potential clinical efficacy.
Postherpetic Neuralgia (PHN)
A Phase 2a trial investigating this compound for PHN showed a statistically significant reduction in pain scores compared to placebo.
| Treatment Group | Mean Reduction in Pain Score (from baseline) | p-value vs. Placebo | Responder Rate (>30% pain reduction) | p-value vs. Placebo |
| This compound (100 mg twice daily) | -2.29 to -2.34 | 0.006 to 0.0066 | 56.5% | 0.003 |
| Placebo | -1.60 to -1.64 | - | 34.1% | - |
Two subsequent Phase 2b studies (EMPHENE for PHN and EMPADINE for PDN) were terminated early.[3][4][5] In the EMPHENE study, the reduction in the numeric rating scale (NRS) pain score was numerically in favor of the 100 mg this compound arm, though not statistically significant given the reduced sample size.[3][6][7]
Painful Diabetic Neuropathy (PDN)
In the prematurely terminated EMPADINE study, this compound also showed a numerical trend towards pain reduction.[3][6][7]
| Treatment Group | Treatment Difference in LS Mean Reduction in NRS Pain Score (vs. Placebo) | 95% Confidence Interval | p-value |
| This compound (100 mg twice daily) | -0.6 | -1.4 to 0.1 | 0.10 |
Comparative Clinical Efficacy of Standard Neuropathic Pain Treatments
For context, the following tables summarize the efficacy of commonly prescribed medications for neuropathic pain from various clinical trials.
Gabapentin
| Neuropathic Pain Condition | Outcome | Gabapentin | Placebo |
| Postherpetic Neuralgia | ≥50% pain relief | 32% | 17% |
| Painful Diabetic Neuropathy | ≥50% pain relief | 38% | 21% |
Pregabalin
A pooled analysis of seven randomized controlled trials in patients with painful diabetic peripheral neuropathy showed the following responder rates (≥50% pain reduction).[8]
| Treatment Group | Responder Rate (≥50% pain reduction) |
| Pregabalin (150 mg/day) | 27% |
| Pregabalin (300 mg/day) | 39% |
| Pregabalin (600 mg/day) | 47% |
| Placebo | 22% |
Duloxetine
In a study on painful chemotherapy-induced peripheral neuropathy, duloxetine demonstrated the following.[9][10]
| Treatment Group | Mean Decrease in Average Pain (11-point scale) | Patients Reporting Any Pain Decrease |
| Duloxetine (60 mg daily) | 1.06 | 59% |
| Placebo | 0.34 | 38% |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used preclinical model to induce neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: Nociceptive thresholds are measured before and after surgery to assess the development of neuropathic pain.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
-
Acclimation: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
Response: A positive response is recorded when the rat briskly withdraws its paw.
-
Threshold Determination: The paw withdrawal threshold is determined using the up-down method.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Action
This compound is an antagonist of the Angiotensin II Type 2 Receptor (AT2R). In neuropathic pain states, Angiotensin II is thought to activate AT2R on dorsal root ganglion (DRG) neurons, leading to the activation of downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinases (MAPK). This contributes to neuronal hyperexcitability and pain. This compound blocks this interaction, thereby inhibiting the activation of the MAPK pathway and reducing pain signaling.[1][2]
References
- 1. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercepharma.com [fiercepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. novctrd.com [novctrd.com]
- 5. novctrd.com [novctrd.com]
- 6. pure.au.dk [pure.au.dk]
- 7. This compound (EMA401) / Novartis [delta.larvol.com]
- 8. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duloxetine Eases Pain of Chemo-Induced Neuropathy | MDedge [mdedge.com]
- 10. Effect of duloxetine on pain, function, and quality of life among patients with chemotherapy-induced painful peripheral neuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: Deconstructing Olodanrigan and Donepezil in Neurological Research
A direct comparative analysis of Olodanrigan and Donepezil within Alzheimer's disease (AD) models is not feasible based on current scientific literature. Research trajectories for these two compounds have diverged significantly, with Donepezil being a cornerstone of symptomatic AD treatment and this compound having been investigated primarily for neuropathic pain before its development was halted due to preclinical liver toxicity concerns.
This guide provides a comprehensive overview of both compounds, detailing their distinct mechanisms of action, summarizing key preclinical and clinical findings in their respective areas of investigation, and presenting their signaling pathways and experimental methodologies as requested.
Donepezil: The Established Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil is a widely prescribed medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][3][4] By increasing the levels of acetylcholine in the brain, Donepezil aims to compensate for the loss of cholinergic neurons, a key pathological feature of Alzheimer's disease.[3][4]
Beyond its primary function, preclinical studies suggest that Donepezil may exert other neuroprotective effects. These include modulating the processing of amyloid precursor protein (APP), offering protection against glutamate-induced excitotoxicity, and exhibiting anti-inflammatory properties.[3][5][6]
Quantitative Data from Preclinical Alzheimer's Models
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Cognitive Function | Various AD models | Varies | Modest improvements in cognition, global function, and activities of daily living. | [3][4] |
| Amyloid-β (Aβ) Pathology | Tg2576 mice | 4 mg/kg | Significantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden. | [7] |
| Synaptic Density | Tg2576 mice | 4 mg/kg | Significantly increased synaptic density in the molecular layer of the dentate gyrus. | [7] |
| Neuroinflammation | LPS-injected mice | 1 mg/kg | Attenuated microgliosis and astrogliosis. | [6] |
Signaling Pathway of Donepezil
Caption: Signaling pathway of Donepezil in Alzheimer's disease.
This compound (EMA401): An Angiotensin II Type 2 Receptor Antagonist Investigated for Neuropathic Pain
This compound, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R).[1][3] Its development was focused on the treatment of neuropathic pain.[3][8] The proposed mechanism for its analgesic effect involves the inhibition of p38 and p42/p44 MAPK activation induced by the Angiotensin II/AT2R pathway, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[3][4]
Clinical development of this compound was discontinued by Novartis due to findings of preclinical liver toxicity with long-term use.[8][9] There is no available scientific literature to suggest that this compound has been studied in the context of Alzheimer's disease.
Quantitative Data from Preclinical Pain Models
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Neuropathic Pain | Chronic Constriction Injury (CCI) rats | 10 mg/kg (p.o.) | Significant attenuation of theta power and increase in paw withdrawal latencies. | [1][3] |
| Allodynia | VZV-rat model | 0.03-1 mg/kg | Demonstrated anti-allodynic efficacy. | [10] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in neuropathic pain.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are crucial for the replication and validation of scientific findings.
Morris Water Maze (for assessing cognitive function with Donepezil)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus: A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Chronic Constriction Injury (CCI) Model (for inducing neuropathic pain for this compound studies)
The CCI model is a common surgical procedure in rodents to induce a peripheral nerve injury that mimics chronic neuropathic pain in humans.
Procedure:
-
Anesthesia: The animal (typically a rat) is anesthetized.
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level.
-
Ligation: Four loose ligatures are tied around the sciatic nerve with a specific spacing. The tightness of the ligatures is critical to induce the desired level of nerve constriction without completely arresting blood flow.
-
Closure: The muscle and skin are sutured.
-
Behavioral Testing: Following a recovery period, animals are assessed for signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Researching new drugs for Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 6. Breaking News Dispatch: New Findings on GLP-1 Drugs and Alzheimer’s, Novel Treatments in Development, and More [brightfocus.org]
- 7. Slovenská verzia | ŠÚKL [sukl.sk]
- 8. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (EMA401) / Novartis [delta.larvol.com]
A Comparative Analysis of Olodanrigan and N-Methyl-D-Aspartate Receptor (NMDAR) Antagonists in the Context of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Olodanrigan and various N-methyl-D-aspartate receptor (NMDAR) antagonists. It is important to note at the outset that this compound is not an NMDAR antagonist but a selective Angiotensin II Type 2 Receptor (AT2R) antagonist. This guide will, therefore, elucidate the distinct mechanisms of action and present a comparative overview of their therapeutic potential, particularly in the management of neuropathic pain, a condition for which both classes of drugs have been investigated.
Section 1: this compound - An Angiotensin II Type 2 Receptor (AT2R) Antagonist
This compound (also known as EMA401) is a peripherally restricted, orally active, and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its primary therapeutic target has been neuropathic pain.[1]
Mechanism of Action
This compound exerts its analgesic effects by inhibiting the signaling cascade initiated by the binding of Angiotensin II to AT2R. This inhibition has been shown to prevent the activation of key downstream inflammatory kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK), in dorsal root ganglion (DRG) neurons.[1][2] The downregulation of this pathway is believed to reduce neuronal hyperexcitability and the sprouting of DRG neurons, which are key pathological features of neuropathic pain.[1]
Preclinical and Clinical Data
Preclinical studies in rat models of neuropathic pain demonstrated the analgesic efficacy of this compound. In the chronic constriction injury (CCI) model, oral administration of EMA401 (10 mg/kg) resulted in a significant increase in paw withdrawal latencies (PWL).[1] Further studies established dose-dependent antiallodynic effects.[3]
Phase 2 clinical trials, EMPHENE for postherpetic neuralgia and EMPADINE for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of this compound.[4][5] However, both studies were prematurely terminated due to findings of preclinical hepatotoxicity with long-term dosing.[4][6] The available data from these truncated studies showed a numerical, but not statistically significant, reduction in the 24-hour average pain score at week 12 for the 100 mg twice-daily dose compared to placebo.[4]
Table 1: Summary of this compound (EMA401) Performance Data
| Parameter | Species/Model | Value | Reference |
| Efficacy | Rat (CCI model) | Significant increase in paw withdrawal latencies at 10 mg/kg p.o. | [1] |
| ED50 (Antiallodynia) | Rat (CCI model) | 0.013 mg/kg | [3] |
| Clinical Efficacy (Pain Reduction) | Human (Postherpetic Neuralgia) | -0.5 (95% CI: -1.6 to 0.6) vs. placebo (Not statistically significant) | [4] |
| Clinical Efficacy (Pain Reduction) | Human (Painful Diabetic Neuropathy) | -0.6 (95% CI: -1.4 to 0.1) vs. placebo (Not statistically significant) | [4] |
Section 2: NMDAR Antagonists
NMDAR antagonists are a diverse class of drugs that inhibit the action of the N-Methyl-D-aspartate receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and synaptic plasticity.[7] Overactivation of NMDARs is implicated in excitotoxicity and central sensitization, key mechanisms in the pathophysiology of neuropathic pain.[8]
Classes and Mechanisms of Action
NMDAR antagonists are broadly categorized based on their site of action on the receptor complex:[7]
-
Competitive Antagonists: Bind to the glutamate binding site on the GluN2 subunit.
-
Glycine Site Antagonists: Bind to the glycine co-agonist site on the GluN1 subunit.
-
Uncompetitive (Open-Channel) Blockers: Bind within the ion channel pore when the receptor is in its open state, physically obstructing ion flow. Examples include ketamine and memantine.[7]
-
Non-competitive (Allosteric) Antagonists: Bind to an allosteric site distinct from the agonist or co-agonist binding sites, modulating receptor function. Ifenprodil is an example that selectively targets the GluN2B subunit.[7]
Comparative Performance of Representative NMDAR Antagonists
Table 2: Comparative In Vitro Performance of NMDAR Antagonists
| Antagonist | Class | Target | IC50 / Binding Affinity (Ki) | Reference |
| Ketamine | Uncompetitive | NMDAR Channel | IC50: ~1 µM (subtype dependent) | [9][10] |
| Dopamine D2 Receptor | Equal affinity to NMDAR | [11] | ||
| Memantine | Uncompetitive | NMDAR Channel | IC50: 0.5 - 1 µM (in 0 Mg²⁺) | [9] |
| Ifenprodil | Non-competitive | GluN2B subunit | IC50: 0.15 µM (at GluN1/GluN2B) |
Table 3: Comparative Clinical Performance in Neuropathic Pain
| Antagonist | Condition | Dosage | Outcome | Reference |
| Ketamine | Various Neuropathic Pain | Sub-anesthetic infusions | Potent, but often short-term, analgesia. Psychedelic side effects are a major limitation. | [12] |
| Memantine | Painful Diabetic Neuropathy | 20 mg/day | No significant reduction in spontaneous or evoked pain compared to placebo. | [13] |
Section 3: Comparative Discussion
While both this compound and NMDAR antagonists have been explored for neuropathic pain, their fundamental mechanisms are distinct. This compound targets a component of the renin-angiotensin system, implicating it in the neuro-inflammatory aspects of neuropathic pain. In contrast, NMDAR antagonists directly modulate synaptic transmission and excitotoxicity within the central nervous system.
The clinical development of this compound was halted due to toxicity concerns, and the available efficacy data from its phase 2 trials were not statistically significant.[4][6] NMDAR antagonists, such as ketamine, have demonstrated analgesic effects in neuropathic pain states, but their clinical utility is often hampered by significant central nervous system side effects, including psychotomimetic effects.[12] Weaker NMDAR antagonists like memantine have a more favorable side-effect profile but have shown limited efficacy in clinical trials for neuropathic pain.[13]
The distinct pathways targeted by this compound and NMDAR antagonists suggest that a combination therapy approach could be a potential future avenue for research, potentially offering synergistic effects with improved tolerability.
Section 4: Experimental Protocols
Paw Withdrawal Latency (Hargreaves Test)
Objective: To assess thermal hyperalgesia in rodent models of neuropathic pain.
Methodology:
-
Acclimatization: Animals are habituated to the testing apparatus, which consists of individual Plexiglas enclosures on an elevated glass floor, for at least 15-30 minutes before testing.[14]
-
Stimulus Application: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw. The intensity of the heat source is calibrated to produce a baseline withdrawal latency of approximately 10-12 seconds in naive animals.
-
Data Recording: The time from the initiation of the heat stimulus to the brisk withdrawal of the paw is recorded as the paw withdrawal latency (PWL). An automatic cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[14]
-
Experimental Design: Baseline PWL is measured before the induction of neuropathy and/or drug administration. Following treatment with the test compound (e.g., this compound) or vehicle, PWL is measured at predetermined time points. An increase in PWL in the treated group compared to the vehicle group indicates an analgesic effect.[13]
Western Blot Analysis for p38 MAPK Phosphorylation
Objective: To quantify the activation state of p38 MAPK in tissue or cell lysates.
Methodology:
-
Sample Preparation: Tissues (e.g., dorsal root ganglia) or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).[12][15]
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[12][17]
-
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to phospho-p38 is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody that detects total p38 MAPK. The ratio of phospho-p38 to total p38 is then calculated.[15][16]
References
- 1. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novctrd.com [novctrd.com]
- 6. Angiotensin Type 2 Receptors: Painful, or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. theory.labster.com [theory.labster.com]
- 14. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
A Comparative Guide to Neuroprotective Agents for Ischemic Stroke: Evaluating Olodanrigan and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purported neuroprotective agent Olodanrigan against established and clinical-stage neuroprotective therapies for ischemic stroke. Drawing on available preclinical and clinical data, this document aims to clarify the evidence base for these compounds, with a focus on their mechanisms of action, experimental validation, and quantitative performance metrics.
Executive Summary
The central premise of confirming this compound's neuroprotective effects for ischemic stroke is not supported by current scientific literature. This compound, a selective angiotensin II type 2 (AT2) receptor antagonist, has been primarily investigated as an analgesic for neuropathic pain. In contrast, research into the role of the renin-angiotensin system in stroke recovery suggests that activation, not antagonism, of the AT2 receptor may be neuroprotective. This fundamental contradiction places this compound outside the current paradigm of promising neuroprotective agents for stroke.
This guide will first elaborate on the mechanism and existing data for this compound, highlighting the discrepancy in its proposed versus evidence-based role in neuroprotection. Subsequently, a detailed comparative analysis of three prominent neuroprotective agents with substantial clinical and preclinical data will be presented:
-
Edaravone: A free radical scavenger.
-
Citicoline: A precursor for phosphatidylcholine synthesis.
-
Nerinetide: An inhibitor of the postsynaptic density protein-95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptor interaction.
This compound: An Evidence Review
This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor. Its primary mechanism of action involves the inhibition of signaling pathways associated with neuropathic pain, particularly the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. While the MAPK pathway is relevant in neuronal survival and apoptosis, the overwhelming body of research on the renin-angiotensin system in the context of cerebral ischemia points toward a neuroprotective role for AT2 receptor agonists.[1][2][3][4][5] These agonists have been shown to promote neuronal growth and survival in hypoxic conditions.[1]
To date, there is a notable absence of preclinical or clinical studies demonstrating a neuroprotective effect of this compound in animal models of stroke or in patients with ischemic stroke. Key clinical trials for this compound focused on neuropathic pain and some were terminated due to preclinical toxicity concerns.
Signaling Pathway of this compound (in Neuropathic Pain)
References
- 1. Neuroprotection in Stroke—Focus on the Renin-Angiotensin System: A Systematic Review [mdpi.com]
- 2. Neuroprotective effect of angiotensin II type 2 receptor during cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of an angiotensin receptor type 2 agonist following cerebral ischemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of Olodanrigan and Alternative Therapies for Neuropathic Pain
For Immediate Release
This guide provides a detailed comparison of the experimental results of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with established alternative therapies for neuropathic pain, including pregabalin, gabapentin, and duloxetine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanisms of action based on available preclinical and clinical data.
Executive Summary
This compound is an investigational drug that showed initial promise in treating neuropathic pain conditions such as postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). Its novel mechanism of action, targeting the AT2R, sets it apart from existing therapies. However, its clinical development was halted due to preclinical safety concerns. This guide presents a cross-validation of its experimental findings against current standards of care to inform future research and development in the field of analgesics.
Comparative Efficacy and Safety
The following tables summarize the clinical trial data for this compound and its key alternatives. It is important to note that the Phase 2 trials for this compound (EMPHENE and EMPADINE) were terminated prematurely, which may limit the statistical power of the findings.
Table 1: Clinical Efficacy in Postherpetic Neuralgia (PHN)
| Drug | Trial | Primary Endpoint | Result | Responder Rate (≥50% Pain Reduction) | Adverse Events (Most Common) |
| This compound (100 mg b.i.d.) | EMPHENE (Phase 2) | Change in weekly mean 24-hour average pain score from baseline to week 12 | Treatment Difference vs. Placebo: -0.5 [95% CI: -1.6 to 0.6] | Data not available from terminated trial | Diarrhea, Nasopharyngitis[1] |
| Pregabalin (150-300 mg/day) | Multiple Phase 3 | Mean pain score reduction | Statistically significant reduction vs. placebo | 50% vs. 20% for placebo[2][3] | Dizziness, Somnolence, Peripheral Edema[2] |
| Gabapentin (1800-3600 mg/day) | Multiple Phase 3 | Change in average daily pain score | Statistically significant reduction vs. placebo (mean score change from 6.3 to 4.2 vs. 6.5 to 6.0 for placebo)[4] | Significantly more responders than placebo | Dizziness, Somnolence[5] |
Table 2: Clinical Efficacy in Painful Diabetic Neuropathy (PDN)
| Drug | Trial | Primary Endpoint | Result | Responder Rate (≥50% Pain Reduction) | Adverse Events (Most Common) |
| This compound (100 mg b.i.d.) | EMPADINE (Phase 2) | Change in weekly mean 24-hour average pain score from baseline to week 12 | Treatment Difference vs. Placebo: -0.6 [95% CI: -1.4 to 0.1] | Data not available from terminated trial | Not specified in available results |
| Duloxetine (60-120 mg/day) | Multiple Phase 3 | Weekly mean of 24-hour average pain score | Statistically significant improvement vs. placebo[6] | Significantly more responders than placebo[6] | Nausea, Insomnia, Hyperhidrosis, Loss of appetite |
| Pregabalin | Multiple Phase 3 | Mean pain score reduction | Statistically significant reduction vs. placebo | Data available in various studies | Dizziness, Somnolence, Peripheral Edema |
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to achieve analgesia in neuropathic pain states.
This compound: AT2R Antagonism
This compound is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In neuropathic pain, Angiotensin II binding to AT2R on dorsal root ganglion (DRG) neurons is thought to contribute to neuronal hyperexcitability. This compound blocks this interaction, thereby inhibiting the downstream activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9] This ultimately reduces DRG neuron hyperexcitability and sprouting.[9][10]
Pregabalin and Gabapentin: α2δ Subunit Ligands
Pregabalin and Gabapentin are structurally related compounds that bind to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[7][11] This modulation of neurotransmitter release leads to a reduction in neuronal hyperexcitability and pain transmission.
Duloxetine: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Duloxetine is a potent inhibitor of serotonin and norepinephrine reuptake in the central nervous system. By blocking the reuptake of these neurotransmitters in the synaptic cleft, duloxetine enhances their activity in the descending pain-inhibitory pathways of the brain and spinal cord.[6] This strengthened inhibitory signaling helps to dampen the transmission of pain signals from the periphery.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are summaries of typical protocols used in the evaluation of these compounds.
This compound Preclinical In Vivo Model: Chronic Constriction Injury (CCI) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally (p.o.).[9]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia is measured by assessing the paw withdrawal latency (PWL) to a radiant heat source.[10]
-
Endpoint: A significant increase in PWT or PWL in the drug-treated group compared to the vehicle group indicates analgesic efficacy.[9]
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. neurology.org [neurology.org]
- 3. Pregabalin for the treatment of postherpetic neuralgia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin for the treatment of postherpetic neuralgia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin in postherpetic neuralgia: a randomised, double blind, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duloxetine vs. placebo in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pregabalin Overview: Relief for Neuropathic Pain and More [rupahealth.com]
Olodanrigan Phase 1 Clinical Trial: A Comparative Analysis for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available clinical trial data for Olodanrigan (EMA401), a selective Angiotensin II Type 2 Receptor (AT2R) antagonist, with established treatments for neuropathic pain, including pregabalin, duloxetine, and gabapentin. Due to the early termination of this compound's Phase 2 trials and the limited public availability of detailed Phase 1 data, this guide synthesizes the known safety and pharmacokinetic profile of this compound and contrasts it with the extensive data available for its alternatives.
Executive Summary
This compound emerged as a promising non-opioid analgesic for neuropathic pain. Phase 1 clinical trials established a favorable safety profile, with doses up to 400 mg being well-tolerated in healthy volunteers.[1][2] However, subsequent Phase 2 trials for painful diabetic neuropathy and postherpetic neuralgia were prematurely terminated due to preclinical safety signals of potential liver toxicity in long-term animal studies at high doses.[3][4] While no serious liver injury was observed in human subjects during the trials, the early termination precluded a definitive assessment of its efficacy.[3][4] In contrast, pregabalin, duloxetine, and gabapentin are established therapies with extensive clinical data supporting their efficacy and defining their safety profiles in various neuropathic pain conditions.
This compound: Mechanism of Action
This compound functions as a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In pathological pain states, Angiotensin II binding to AT2R on dorsal root ganglion (DRG) neurons is thought to contribute to neuronal hyperexcitability. This compound is believed to counteract this by inhibiting the downstream signaling cascade, specifically the phosphorylation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[5] This inhibition is hypothesized to reduce neuronal hyperexcitability and alleviate neuropathic pain.
Signaling Pathway of this compound
Caption: this compound blocks Angiotensin II binding to the AT2R, inhibiting MAPK signaling.
Clinical Data Comparison
While specific quantitative data from this compound's Phase 1 trials are not publicly available, this section summarizes the known findings and compares them with the established profiles of pregabalin, duloxetine, and gabapentin.
Safety and Tolerability
This compound (EMA401): Phase 1 studies in healthy volunteers indicated that single doses of this compound up to 400 mg were safe and well-tolerated.[1][2] In the terminated Phase 2 studies (EMPHENE and EMPADINE), this compound was generally safe for participants, with no signs of serious liver damage observed.[3][4] The most frequently reported treatment-emergent adverse events in the Phase 2 trials were diarrhea and nasopharyngitis.
Competitor Landscape: Adverse Events in Neuropathic Pain Trials
| Adverse Event | Pregabalin | Duloxetine | Gabapentin |
| Dizziness | High Incidence | Common | High Incidence |
| Somnolence | High Incidence | Common | High Incidence |
| Peripheral Edema | Common | Less Common | Common |
| Nausea | Less Common | High Incidence | Less Common |
| Dry Mouth | Common | Common | Less Common |
| Headache | Common | Common | Common |
| Fatigue | Common | Common | Common |
Note: Incidence categories are relative and based on published clinical trial data in neuropathic pain populations.
Pharmacokinetics
This compound (EMA401): Pharmacokinetic data from a Phase 2 trial of a 100 mg oral dose of this compound showed a maximum plasma concentration (Cmax) of 1000 µg/L reached one hour after administration. The elimination half-life was approximately 6 hours on day one and increased to 12 hours by day seven.[1]
Competitor Pharmacokinetic Parameters
| Parameter | Pregabalin | Duloxetine | Gabapentin |
| Bioavailability | ≥90% | ~50% | 60% (dose-dependent) |
| Time to Cmax | ~1.5 hours | ~6 hours | 2-3 hours |
| Elimination Half-life | ~6.3 hours | ~12 hours | 5-7 hours |
| Metabolism | Negligible | Extensive (CYP1A2, CYP2D6) | Not metabolized |
| Excretion | Primarily renal (unchanged) | Primarily renal (metabolites) | Primarily renal (unchanged) |
Experimental Protocols
This section outlines the general methodologies employed in the clinical trials cited for this compound and its competitors.
This compound (Phase 2 Studies - EMPHENE & EMPADINE)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Population: Patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).
-
Intervention: Oral this compound (25 mg or 100 mg twice daily) or placebo.
-
Primary Outcome: Change from baseline in the 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12.
-
Key Secondary Outcomes: Neuropathic Pain Symptom Inventory (NPSI), Patient Global Impression of Change (PGIC).
Pregabalin (Typical Neuropathic Pain Trial)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Population: Patients with diabetic peripheral neuropathy or postherpetic neuralgia.
-
Intervention: Oral pregabalin (e.g., 150-600 mg/day in divided doses) or placebo.
-
Primary Outcome: Change from baseline in mean pain score on an 11-point NRS.
-
Secondary Outcomes: Sleep interference scores, Patient Global Impression of Change (PGIC).
Duloxetine (Typical Diabetic Peripheral Neuropathic Pain Trial)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Population: Patients with diabetic peripheral neuropathic pain.
-
Intervention: Oral duloxetine (e.g., 60 mg once or twice daily) or placebo.
-
Primary Outcome: Weekly mean of 24-hour average pain severity on an 11-point Likert scale.
-
Secondary Outcomes: Clinical Global Impression of Severity, Patient's Global Impression of Improvement.
Gabapentin (Typical Postherpetic Neuralgia Trial)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Population: Patients with postherpetic neuralgia.
-
Intervention: Oral gabapentin (titrated to a maximum of e.g., 3600 mg/day) or placebo.
-
Primary Outcome: Change in the average daily pain score on an 11-point Likert scale from baseline to the final week.
-
Secondary Outcomes: Average daily sleep scores, Short-Form McGill Pain Questionnaire (SF-MPQ).
Experimental Workflow: Typical Neuropathic Pain Clinical Trial
Caption: Standard workflow for a randomized, placebo-controlled clinical trial.
Conclusion
This compound demonstrated a promising safety profile in early clinical development as a novel, non-opioid analgesic for neuropathic pain. Its unique mechanism of action, targeting the AT2R, offered a potential new avenue for treatment. However, the premature termination of its Phase 2 trials leaves its efficacy unconfirmed and raises long-term safety questions that remain unanswered. In contrast, pregabalin, duloxetine, and gabapentin, while associated with known side effect profiles, have a substantial body of evidence from completed large-scale clinical trials that have established their efficacy and safety for the management of various neuropathic pain conditions. Further investigation into peripherally restricted AT2R antagonists may still be a valuable area of research, provided that potential long-term safety concerns can be adequately addressed in preclinical and early-phase clinical studies.
References
Independent Verification of Olodanrigan Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist formerly under development for neuropathic pain. The development of this compound was halted due to preclinical evidence of liver toxicity, a critical factor detailed in this analysis. This document summarizes available clinical trial data for this compound and compares its performance with established alternative treatments for neuropathic pain, supported by experimental data.
Comparative Efficacy and Safety of this compound and Alternatives
The following tables summarize the quantitative data from Phase 2 clinical trials of this compound for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), alongside data from meta-analyses of approved alternative medications.
Table 1: Efficacy of this compound in Phase 2 Clinical Trials
| Trial Name (Indication) | Treatment Group | N | Change from Baseline in Pain Score (NRS) | Treatment Difference vs. Placebo (95% CI) | p-value |
| Earlier PHN Study | This compound 100 mg twice daily | 92 | -2.29 | -0.69 (-1.19 to -0.20) | 0.0066 |
| Placebo | 91 | -1.60 | |||
| EMPHENE (PHN) | This compound 100 mg twice daily | 129 (planned 360) | Not Reported | -0.5 (-1.6 to 0.6) | 0.35 |
| Placebo | |||||
| EMPADINE (PDN) | This compound 100 mg twice daily | 137 (planned 400) | Not Reported | -0.6 (-1.4 to 0.1) | 0.10 |
| Placebo |
*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed statistically significant pain reduction with this compound in patients with postherpetic neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely due to preclinical safety concerns, and while they showed a trend towards pain reduction, the results were not statistically significant[2].
Table 2: Comparative Efficacy of Alternative Neuropathic Pain Treatments (Indirect Comparison)
| Drug Class | Drug | Mean Difference in Pain Score vs. Placebo (95% CI) |
| Gabapentinoids | Gabapentin | -1.44 (-2.21 to -0.66) |
| Pregabalin | -0.90 (-1.23 to -0.57) | |
| SNRIs | Duloxetine | -1.13 (-1.36 to -0.89) |
*Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This provides an indirect comparison of the potential efficacy of this compound to established therapies.
Table 3: Safety and Tolerability of this compound (EMPHENE and EMPADINE Trials)
| Adverse Event | This compound | Placebo |
| Most Frequent in EMPHENE | Diarrhea, Nasopharyngitis | Diarrhea, Nasopharyngitis |
| Serious Adverse Events (EMPHENE) | Not specified | Not specified |
| Most Frequent in EMPADINE | Not specified | Not specified |
| Serious Adverse Events (EMPADINE) | Product intolerance, cholelithiasis, acute cholecystitis, localized infection | Acute coronary syndrome, erysipelas, chronic obstructive pulmonary disease |
*No serious adverse events were attributed to this compound in the earlier successful Phase 2 trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity reasons, the reported adverse events in the shortened study duration did not raise immediate safety alarms in the human subjects[5].
Experimental Protocols
This compound Phase 2 Clinical Trials (EMPHENE and EMPADINE)
Objective: To evaluate the efficacy and safety of this compound in patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies[2][6][7].
Patient Population:
-
EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].
-
EMPADINE: Adult patients with a diagnosis of Type I or Type II diabetes mellitus and painful distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].
-
Inclusion criteria for both: Baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS)[2][6].
Intervention:
-
EMPHENE: Patients were randomized to receive this compound (25 mg or 100 mg) or placebo, administered orally twice daily for 12 weeks[2][5].
-
EMPADINE: Patients were randomized to receive this compound (100 mg) or placebo, administered orally twice daily for 12 weeks[6][7].
-
Concomitant use of stable doses of pregabalin or duloxetine was permitted in the EMPADINE trial[7].
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average pain intensity score at week 12, measured by the 11-point NRS[2][6].
-
Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of patients with ≥30% or ≥50% pain reduction), and changes in the Neuropathic Pain Symptom Inventory (NPSI)[2][6].
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory parameters[2][6].
Preclinical Hepatotoxicity Studies
Detailed protocols for the preclinical toxicology studies that led to the termination of this compound's development are not publicly available. However, it is known that the decision was based on findings from a 39-week study in monkeys that indicated a potential for liver damage with long-term administration[8]. Standard preclinical toxicology studies for small molecule drugs typically involve repeat-dose administration in two species (one rodent, one non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of endpoints including clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver function tests), and histopathology of major organs[9].
Visualizations
Signaling Pathway of Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain
Caption: Proposed mechanism of this compound in neuropathic pain.
Experimental Workflow for this compound Phase 2 Clinical Trials
Caption: Simplified workflow of the EMPHENE and EMPADINE trials.
References
- 1. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. Meta-analysis of duloxetine vs. pregabalin and gabapentin in the treatment of diabetic peripheral neuropathic pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Meta-analysis of duloxetine vs. pregabalin and gabapentin in the treatment of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. novctrd.com [novctrd.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. novctrd.com [novctrd.com]
- 9. noblelifesci.com [noblelifesci.com]
A Head-to-Head Examination of Olodanrigan for Neuropathic Pain
An objective comparison of the investigational AT2R antagonist Olodanrigan with established first-line treatments for postherpetic neuralgia, supported by preclinical and clinical data.
This guide provides a detailed comparison of this compound (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with standard-of-care treatments for postherpetic neuralgia (PHN), a form of neuropathic pain. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical and preclinical data to inform future research and development in the field of analgesics.
Executive Summary
This compound emerged as a promising non-opioid analgesic for neuropathic pain, operating through a novel mechanism of action by antagonizing the angiotensin II type 2 receptor (AT2R). Phase 2 clinical trials suggested potential efficacy in reducing pain associated with postherpetic neuralgia. However, the development of this compound was halted due to preclinical findings of long-term hepatotoxicity. This guide presents the clinical trial data for this compound in comparison to established first-line therapies for PHN, namely gabapentin and pregabalin. Additionally, it details the preclinical evidence that supported the clinical investigation of this compound, including the experimental protocols used in animal models of neuropathic pain.
Clinical Efficacy and Safety Comparison
This compound was evaluated in two key Phase 2 clinical trials, EMPHENE for postherpetic neuralgia and EMPADINE for painful diabetic neuropathy. Due to their premature termination, the full dataset is not available; however, the existing results are presented below alongside data from pivotal trials of gabapentin and pregabalin in PHN.
| Drug/Dose | Trial Name/Reference | Primary Efficacy Endpoint | Result | Key Adverse Events |
| This compound 100 mg b.i.d. | EMPHENE[1] | Change from baseline in weekly mean of 24-hour average pain score (NRS) at week 12 | Treatment Difference vs. Placebo: -0.5 (95% CI: -1.6 to 0.6; P=0.35) | Not fully characterized due to early trial termination. No serious adverse events related to the drug were reported in the shorter-term study.[2] |
| Gabapentin 1800 mg/day | Meta-analysis of 7 RCTs[3] | Mean difference in pain score vs. Placebo | -0.89 (95% CI: -1.58 to -0.18; P<0.001) | Dizziness, somnolence, peripheral edema, ataxia, diarrhea.[3] |
| Pregabalin 300-600 mg/day | Dworkin et al., 2003[4] | Endpoint mean pain score vs. Placebo | 3.60 vs. 5.29 (P=0.0001) | Dizziness, somnolence, peripheral edema.[4] |
Note: The this compound EMPHENE trial was terminated early, and the planned sample size was not reached, limiting the statistical power of the results.[1] The data for gabapentin and pregabalin are from completed, larger-scale studies and meta-analyses.
Mechanism of Action: AT2R Antagonism in Neuropathic Pain
This compound's analgesic effect is attributed to its selective antagonism of the angiotensin II type 2 receptor (AT2R).[5] In neuropathic pain states, angiotensin II binding to AT2R on macrophages and possibly other cells at the site of nerve injury is thought to contribute to a pro-inflammatory and pro-nociceptive state.[6][7] By blocking this interaction, this compound is believed to inhibit downstream signaling cascades that lead to neuronal hyperexcitability and pain.[5]
Signaling Pathway of AT2R in Neuropathic Pain
The following diagram illustrates the proposed signaling pathway through which AT2R activation contributes to neuropathic pain and how this compound intervenes.
Caption: Proposed mechanism of this compound in blocking neuropathic pain signaling.
Preclinical Evidence in a Neuropathic Pain Model
The therapeutic potential of this compound was initially assessed in preclinical models of neuropathic pain, most notably the Chronic Constriction Injury (CCI) model in rats. This model mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
The following protocol is a generalized representation of the CCI model used to evaluate analgesics like this compound.[8][9]
Objective: To induce a neuropathic pain state in rats to test the efficacy of potential analgesic compounds.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Chromic gut sutures (4-0)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and the lateral aspect of the thigh is shaved and sterilized.
-
Sciatic Nerve Exposure: An incision is made through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Wound Closure: The muscle and skin are closed in layers using sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., days 7, 14, 21) using von Frey filaments to measure the paw withdrawal threshold.
-
Drug Administration: this compound (e.g., 10 mg/kg, p.o.) or vehicle is administered, and behavioral testing is repeated to assess the analgesic effect.[5]
Preclinical Experimental Workflow
The diagram below outlines the typical workflow for evaluating a compound in the CCI model.
Caption: Workflow for preclinical evaluation of analgesics using the CCI model.
Conclusion
This compound demonstrated a novel and promising mechanism of action for the treatment of neuropathic pain, with early clinical data suggesting potential efficacy. However, its development was halted due to safety concerns identified in long-term preclinical studies. This head-to-head comparison with established therapies like gabapentin and pregabalin highlights the therapeutic potential of targeting the AT2R pathway, while also underscoring the critical importance of long-term safety assessments in drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers working on the next generation of analgesics for neuropathic pain.
References
- 1. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. Efficacy and safety of gabapentin for treatment of postherpetic neuralgia: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin for the treatment of postherpetic neuralgia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macrophage angiotensin II type 2 receptor triggers neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage angiotensin II type 2 receptor triggers neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Olodanrigan: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper handling and disposal of Olodanrigan, an investigational drug. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a selective antagonist of the angiotensin II type 2 receptor (AT2R) that has been investigated for the treatment of neuropathic pain.[1] Proper disposal is paramount to prevent environmental contamination and potential harm. The following guidelines are based on general best practices for investigational compounds and should be supplemented with a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
General Handling Precautions:
-
Engineering Controls: Use a certified chemical fume hood when handling powdered or volatile forms of this compound to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn. The specific type of glove material should be chosen based on the solvent used to dissolve this compound and the information provided in the SDS.
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, for a small spill of a solid, carefully wipe it up with a damp cloth to avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Procedures for this compound
The proper disposal route for this compound depends on its classification as a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). A definitive determination requires a substance-specific SDS. In the absence of an SDS, a conservative approach should be taken, treating the compound as potentially hazardous.
Step-by-Step Disposal Guidance:
-
Consult Institutional EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for investigational drugs.
-
Waste Characterization: The EHS department will assist in determining if this compound is a RCRA hazardous waste. This determination is based on characteristics of ignitability, corrosivity, reactivity, and toxicity. Without specific data, it is prudent to manage it as a chemical waste.
-
Segregation and Labeling:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by EHS.
-
Collect all solid waste (e.g., contaminated PPE, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
-
Container Management: Use containers that are in good condition and compatible with the waste. Keep containers closed except when adding waste.
-
Waste Pickup and Disposal: Arrange for a scheduled pickup of the hazardous waste by your institution's EHS or a certified hazardous waste vendor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically incineration for pharmaceutical waste.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. Deface or remove the original label before disposal.
Experimental Protocols
In Vivo: Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Rats
This model is used to induce a peripheral mononeuropathy that mimics some of the symptoms of human neuropathic pain.
Methodology:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.
-
Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per the approved animal care protocol and monitor the animal for signs of distress. Allow for a recovery period before behavioral testing.
-
Behavioral Testing: Assess for signs of neuropathic pain, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test).
In Vitro: Inhibition of p38 MAPK Activation in Dorsal Root Ganglion (DRG) Neurons
This protocol describes the treatment of cultured DRG neurons to assess the effect of this compound on signaling pathways involved in neuronal hyperexcitability.
Methodology:
-
Cell Culture: Culture primary DRG neurons from rats on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Apply the this compound-containing medium to the DRG neuron cultures. Include appropriate vehicle controls.
-
Incubate for the desired time period.
-
-
Stimulation: To induce neuronal activation, treat the cells with an agonist such as Angiotensin II.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the effect of this compound on p38 MAPK activation.
Visualizations
Caption: this compound's mechanism of action in blocking neuropathic pain signaling.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
